PF-750
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(24-20-7-2-1-3-8-20)25-12-10-17(11-13-25)14-18-15-19-6-4-5-9-21(19)23-16-18/h1-9,15-17H,10-14H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIODYGOZWZNCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648906 | |
| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959151-50-9 | |
| Record name | PF-750 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959151509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-750 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7756CPP14K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of PF-07321332 (Nirmatrelvir): An In-depth Technical Guide
An important note on nomenclature: The compound PF-07321332 is the active pharmaceutical ingredient in the antiviral medication Paxlovid, and is also known by its non-proprietary name, nirmatrelvir. It is highly probable that the query for "PF-750" was a typographical error referring to this compound. This guide will focus on the extensive scientific literature available for PF-07321332 (nirmatrelvir).
Introduction
PF-07321332, or nirmatrelvir, is an orally bioavailable antiviral drug developed by Pfizer.[1][2] It is a critical component of Paxlovid, where it is co-administered with ritonavir.[3][4][5] Nirmatrelvir is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[6][7][8] This technical guide provides a detailed overview of the mechanism of action of nirmatrelvir, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)
Nirmatrelvir is a peptidomimetic inhibitor that targets the main protease (Mpro) of SARS-CoV-2, also known as the 3C-like protease (3CLpro).[3][6][9] Mpro plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins that are necessary for viral replication and transcription.[9][10] Inhibition of Mpro activity effectively halts the viral replication process.[2][6]
The mechanism of inhibition is through the formation of a reversible covalent bond between the nitrile warhead of nirmatrelvir and the catalytic cysteine residue (Cys145) in the Mpro active site.[2][11] This interaction disrupts the catalytic dyad (His41 and Cys145) of the enzyme, rendering it incapable of processing the viral polyproteins.[12] X-ray crystallography studies have confirmed that nirmatrelvir binds directly to the active site of SARS-CoV-2 Mpro.[9]
The high degree of conservation of the Mpro active site across coronaviruses suggests that nirmatrelvir may have broad-spectrum activity against various coronaviruses and be less susceptible to the development of resistance from mutations in the spike protein.[3][7]
The Role of Ritonavir
Nirmatrelvir is co-administered with a low dose of ritonavir.[3][4] Ritonavir itself is a protease inhibitor, but it is not active against SARS-CoV-2 Mpro.[9] Its function in Paxlovid is to inhibit the human cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] By inhibiting CYP3A4-mediated metabolism of nirmatrelvir, ritonavir increases the plasma concentration and prolongs the half-life of nirmatrelvir, thereby enhancing its antiviral efficacy.[4][5]
Quantitative Data
The following tables summarize the in vitro inhibitory and antiviral activities of nirmatrelvir against SARS-CoV-2 and its variants.
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Nirmatrelvir | SARS-CoV-2 Mpro | Biochemical Assay | 3.1 | 19.2 | [9] |
| Inhibitor | Virus Strain/Variant | Cell Line | EC50 (nM) | Reference |
| Nirmatrelvir | SARS-CoV-2 (USA-WA1/2020) | VeroE6-P-gp knockout | 38.0 | |
| Nirmatrelvir | Alpha (B.1.1.7) | VeroE6-P-gp knockout | 41.0 | |
| Nirmatrelvir | Beta (B.1.351) | VeroE6-P-gp knockout | 127.2 | |
| Nirmatrelvir | Gamma (P.1) | VeroE6-P-gp knockout | 24.9 | |
| Nirmatrelvir | Delta (B.1.617.2) | VeroE6-P-gp knockout | 15.9 | |
| Nirmatrelvir | Lambda (C.37) | VeroE6-P-gp knockout | 21.2 | |
| Nirmatrelvir | Mu (B.1.621) | VeroE6-P-gp knockout | 25.7 | |
| Nirmatrelvir | Omicron (B.1.1.529) | VeroE6-P-gp knockout | 16.2 |
Experimental Protocols
Mpro Inhibition Assay (FRET-based)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair separated by an Mpro cleavage sequence. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (Nirmatrelvir)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of each compound dilution.
-
Add a solution containing SARS-CoV-2 Mpro (final concentration ~50 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for approximately 15 minutes to allow for the compound to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate (final concentration ~20 µM) in assay buffer to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) kinetically for a set period (e.g., 30-60 minutes).
-
The initial reaction velocity is calculated from the linear portion of the fluorescence curve.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (CPE Reduction Assay)
This protocol outlines a cell-based assay to evaluate the antiviral activity of a compound against live SARS-CoV-2 by measuring the reduction of the viral-induced cytopathic effect (CPE).
Principle: SARS-CoV-2 infection of susceptible cells (e.g., VeroE6) leads to cell death, known as the cytopathic effect. The antiviral activity of a compound can be quantified by its ability to protect cells from CPE.
Materials:
-
VeroE6 cells
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
SARS-CoV-2 virus stock
-
Test compound (Nirmatrelvir)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminescence plate reader
Procedure:
-
Seed VeroE6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the culture medium from the cells and add the diluted compounds to the respective wells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (typically 48-72 hours).
-
Assess cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
SARS-CoV-2 Replication Cycle and Nirmatrelvir Inhibition
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Nirmatrelvir on polyprotein processing.
Generalized Mpro Inhibition Assay Workflow (FRET-based)
Caption: A generalized workflow for determining the IC50 of an Mpro inhibitor using a FRET-based assay.
Nirmatrelvir Interaction with Mpro Active Site
Caption: Covalent interaction of Nirmatrelvir's nitrile group with the catalytic Cys145 in the Mpro active site.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PF-750: A Technical Guide to a Selective Covalent Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-750, a pioneering selective, covalent, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a principal metabolic enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides, making it a significant therapeutic target for pain, inflammation, and central nervous system disorders.[1] this compound belongs to a novel mechanistic class of piperidine/piperazine urea-based inhibitors that exhibit remarkable selectivity for FAAH over other serine hydrolases.[2] This document details the inhibitor's mechanism of action, presents its quantitative potency and selectivity data, outlines the key experimental protocols for its characterization, and illustrates relevant biological and experimental pathways.
Chemical Properties and Structure
This compound is chemically identified as N-phenyl-4-(quinolin-2-ylmethyl)piperidine-1-carboxamide. Its structure features a central piperidine urea scaffold, which, despite the inherent stability of the urea functional group, acts as a novel platform for the covalent inactivation of FAAH.[2][3]
| Property | Value |
| Chemical Name | N-phenyl-4-(quinolin-2-ylmethyl)piperidine-1-carboxamide |
| CAS Number | 959151-50-9 |
| Molecular Formula | C₂₂H₂₃N₃O |
| Molecular Weight | 345.44 g/mol |
| Appearance | Crystalline solid |
Mechanism of Action
This compound is a time-dependent, irreversible inhibitor of FAAH.[3] The inhibitory mechanism involves the covalent modification of the enzyme's active site. FAAH possesses an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[4] this compound's urea carbonyl is attacked by the catalytic nucleophile, Ser241, leading to the formation of a stable carbamate adduct. This carbamylation event irreversibly inactivates the enzyme.[3] X-ray crystallography studies of related compounds have confirmed this covalent linkage to Ser241.[5] This mechanism is distinct from that of many other serine hydrolase inhibitors and is thought to contribute to this compound's remarkable selectivity.[2]
Figure 1: Mechanism of covalent inhibition of FAAH by this compound.
Quantitative Potency and Selectivity
The inhibitory potency of this compound is time-dependent, a characteristic of irreversible inhibitors. Its IC₅₀ varies with the pre-incubation period of the inhibitor with the enzyme. For irreversible inhibitors, the second-order rate constant (k_inact/K_i) is the most accurate measure of potency.[6]
Table 1: In Vitro Potency of this compound against Fatty Acid Amide Hydrolase (FAAH)
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| IC₅₀ | Time-dependent | 16.2 - 595 nM | [7] |
| IC₅₀ | 5 min pre-incubation (human FAAH) | 0.6 µM (600 nM) | [8] |
| IC₅₀ | 60 min pre-incubation (human FAAH) | 0.016 µM (16 nM) | [8] |
| k_inact/K_i | Human FAAH | ~800 M⁻¹s⁻¹ |[6] |
Activity-based protein profiling (ABPP) has demonstrated that this compound is exceptionally selective for FAAH.[2]
Table 2: Selectivity Profile of this compound
| Target | Method | Finding | Reference |
|---|---|---|---|
| Other Serine Hydrolases | Competitive ABPP (mouse/human proteomes) | No discernible off-target activity up to 500 µM. Completely selective for FAAH. | [2] |
| Peripheral Tissues (Liver) | In vivo competitive ABPP | No detectable off-target activity, unlike other inhibitors such as URB597. |[6] |
Signaling Pathway Consequences
FAAH is the primary enzyme responsible for terminating the signaling of the endocannabinoid anandamide (AEA). By irreversibly inhibiting FAAH, this compound prevents the hydrolysis of AEA into arachidonic acid and ethanolamine. This leads to an accumulation of AEA in the synapse and surrounding tissues, thereby enhancing "endocannabinoid tone." Elevated AEA levels result in more sustained activation of cannabinoid receptors, primarily CB1 (highly expressed in the CNS) and CB2 (predominantly in the immune system), leading to downstream therapeutic effects such as analgesia and anxiolysis.[2][9]
Figure 2: Signaling pathway impacted by FAAH inhibition with this compound.
Experimental Protocols
The characterization of this compound involves several key experimental procedures. The following are detailed summaries based on established methodologies used for FAAH inhibitor analysis.[3][10]
Determination of Inhibitor Potency (k_inact/K_i)
This protocol determines the kinetic parameters for time-dependent, irreversible inhibition.
-
Enzyme Preparation: Use purified recombinant human FAAH or FAAH-containing cell/tissue lysates.
-
Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Inhibitor Preparation: Prepare stock solutions of this compound in DMSO and make serial dilutions in assay buffer.
-
Assay Procedure (Continuous Kinetic):
-
Dispense FAAH enzyme into a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Immediately add a substrate (e.g., oleamide for a coupled assay or a fluorogenic substrate like AMC-arachidonoyl amide).
-
Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time at 37°C.
-
-
Data Analysis:
-
For each inhibitor concentration [I], fit the progress curves to a first-order decay equation to obtain the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the inhibitor concentration [I].
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact[I] / (K_i + [I]) to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal rate (K_i).
-
The overall potency is expressed as the second-order rate constant k_inact/K_i .[11]
-
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the selectivity of this compound across the serine hydrolase superfamily in a native biological system.[5][12]
Figure 3: Experimental workflow for competitive ABPP.
-
Proteome Preparation: Homogenize tissues (e.g., mouse brain, liver) in an appropriate buffer (e.g., Tris-buffered saline) and separate into membrane and soluble fractions by ultracentrifugation. Determine protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg protein in 50 µL) with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (ABP), such as fluorophosphonate-rhodamine (FP-Rhodamine), to a final concentration of 1 µM. Incubate for an additional 30 minutes at 37°C.[5]
-
Quenching and Separation: Stop the reaction by adding 2x SDS-PAGE loading buffer. Boil the samples and separate the proteins on a 10% SDS-PAGE gel.
-
Visualization and Analysis: Visualize the labeled proteins using an in-gel fluorescence scanner. Compare the fluorescence intensity of protein bands in the this compound-treated lanes to the DMSO control lane. A significant reduction or complete disappearance of a fluorescent band indicates that this compound has inhibited the activity of that specific serine hydrolase. For this compound, only the band corresponding to FAAH (~60 kDa) should disappear, demonstrating its high selectivity.[6]
Conclusion
This compound is a highly selective, covalent inhibitor of FAAH that has served as a critical tool for understanding the therapeutic potential of modulating the endocannabinoid system. Its novel urea-based scaffold and mechanism of action provide a foundation for the development of next-generation FAAH inhibitors with optimized pharmacological properties. The experimental protocols detailed herein represent the standard methodologies for characterizing the potency and selectivity of such compounds, ensuring robust and reproducible data for drug development professionals and researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha | Springer Nature Experiments [experiments.springernature.com]
- 5. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid amide hydrolase | Hydrolases & Lipases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. scilit.com [scilit.com]
- 10. oncotarget.com [oncotarget.com]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of PF-750
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-750 is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides. By covalently modifying the active site serine nucleophile of FAAH, this compound elevates the endogenous levels of these signaling lipids, leading to a range of potential therapeutic effects, including analgesia, anti-inflammatory, and anxiolytic actions, without the undesirable side effects associated with direct cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, including detailed experimental protocols and a summary of its mechanism of action and effects on endocannabinoid signaling.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent and selective inhibition of FAAH.
Mechanism of Action
This compound acts as a time-dependent, covalent inhibitor of FAAH.[1] The urea functional group within the this compound molecule serves as a tempered electrophile that carbamylates the catalytic serine residue (Ser241) in the active site of FAAH.[1] This covalent modification is irreversible, leading to a sustained inhibition of the enzyme's activity.
The proposed mechanism involves the formation of a tetrahedral intermediate following the nucleophilic attack of Ser241 on the carbonyl carbon of the urea moiety. This intermediate then collapses, leading to the carbamylation of the serine residue and inactivation of the enzyme.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of FAAH. Its inhibitory activity is time-dependent, with the IC50 value decreasing with longer pre-incubation times with the enzyme.
| Pre-incubation Time (minutes) | IC50 (nM) |
| 5 | 595 |
| 60 | 16.2 |
| Table 1: In Vitro Potency of this compound against FAAH |
Data derived from studies with recombinant human FAAH.
A key feature of this compound is its remarkable selectivity for FAAH over other serine hydrolases. Activity-based protein profiling (ABPP) has demonstrated that this compound is completely selective for FAAH in both in vitro and in vivo settings.[1] This high selectivity is attributed to the unique ability of FAAH to hydrolyze C(O)-N bonds, a characteristic that distinguishes it from the majority of mammalian serine hydrolases which primarily act on ester and thioester bonds.[1]
Effects on Endocannabinoid Signaling
By inhibiting FAAH, this compound prevents the breakdown of anandamide and other N-acylethanolamines (NAEs), leading to their accumulation in various tissues, including the brain. This elevation of endogenous cannabinoid levels enhances the activation of cannabinoid receptors (CB1 and CB2) and potentially other receptors like TRPV1, thereby modulating a range of physiological processes.
Pharmacokinetics
Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. The primary focus of published research has been on its pharmacodynamic properties and selectivity. However, based on its intended use as a research tool and potential therapeutic agent, it is designed to be orally active and CNS-penetrant.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol is based on a fluorometric method to measure the inhibition of FAAH activity.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Dilute recombinant FAAH to the desired concentration in FAAH Assay Buffer.
-
Prepare the AAMCA substrate solution in DMSO.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add FAAH Assay Buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add the diluted FAAH enzyme to all wells except the background controls.
-
Pre-incubate the plate at 37°C for the desired time (e.g., 5 or 60 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a set period at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol provides a general workflow for assessing the selectivity of this compound against other serine hydrolases in a complex proteome.
Materials:
-
Tissue or cell proteome lysate
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Labeling:
-
Pre-incubate aliquots of the proteome lysate with varying concentrations of this compound or DMSO (vehicle control) for a specified time at 37°C.
-
Add the FP-rhodamine probe to each aliquot and incubate to label the active serine hydrolases.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using a fluorescence gel scanner.
-
-
Analysis:
-
Compare the fluorescence intensity of the bands in the this compound-treated lanes to the vehicle control lane.
-
A decrease in the intensity of a specific band indicates that this compound has inhibited that particular hydrolase. The high selectivity of this compound would be demonstrated by a significant reduction only in the band corresponding to FAAH, with other serine hydrolase bands remaining unaffected.
-
Conclusion
This compound is a valuable research tool for studying the endocannabinoid system due to its high potency and exceptional selectivity for FAAH. Its mechanism as a covalent inhibitor ensures prolonged in vivo activity. While detailed pharmacokinetic data remains limited in publicly accessible literature, its demonstrated efficacy in preclinical models suggests adequate bioavailability and CNS penetration. The provided experimental protocols offer a foundation for researchers to further investigate the properties of this compound and its potential therapeutic applications. Further studies are warranted to fully characterize its ADME profile and to explore its efficacy in a broader range of disease models.
References
PF-750: A Technical Guide for the Investigation of Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF-750, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for the study of endocannabinoid signaling. This document details the mechanism of action of this compound, its quantitative inhibitory properties, and provides detailed experimental protocols for its application in research settings.
Introduction to this compound and Endocannabinoid Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood, appetite, and memory. A key component of the ECS is the endocannabinoid anandamide (AEA), a neurotransmitter that is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] By inhibiting FAAH, the synaptic lifetime and signaling effects of anandamide are potentiated, offering a valuable pharmacological tool to probe the functions of the ECS.
This compound is a piperidine urea-based compound that acts as a potent, irreversible, and highly selective inhibitor of FAAH.[1] Its high selectivity for FAAH over other serine hydrolases minimizes off-target effects, making it a precise tool for investigating the therapeutic potential of FAAH inhibition.[2][3] This guide will explore the technical details of using this compound to dissect the intricacies of endocannabinoid signaling.
Mechanism of Action of this compound
This compound functions as a time-dependent, covalent inhibitor of FAAH.[3][4] The inhibition mechanism involves the carbamylation of the catalytic serine nucleophile (Ser241) within the FAAH active site.[4] This covalent modification is essentially irreversible under physiological conditions, leading to a sustained inactivation of the enzyme.[2] The high affinity of this compound for the FAAH active site, coupled with this irreversible covalent modification, underlies its potent inhibitory activity.
Quantitative Inhibitory Profile of this compound
The potency of this compound as an FAAH inhibitor has been characterized across different species and under various assay conditions. The time-dependent nature of its inhibition is reflected in the decrease of its IC50 value with longer pre-incubation times.
| Compound | Enzyme Source | Parameter | Value | Pre-incubation Time |
| This compound | Recombinant Human FAAH | IC50 | 16.2 nM | Not Specified |
| This compound | Recombinant Human FAAH | IC50 | 0.6 µM (600 nM) | 5 minutes |
| This compound | Recombinant Human FAAH | IC50 | 0.016 µM (16 nM) | 60 minutes |
| This compound | Humanized Rat FAAH | kinact/Ki | 800 M⁻¹s⁻¹ | Not Applicable |
Data compiled from multiple sources.[3][5]
Experimental Protocols
In Vitro Fluorometric FAAH Inhibition Assay
This protocol outlines a common method to determine the inhibitory potency (IC50) of this compound on FAAH activity using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reconstitute the FAAH enzyme in FAAH Assay Buffer to the desired concentration. Keep on ice.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the FAAH enzyme to all wells except the blank controls.
-
Add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Include control wells for 100% enzyme activity (enzyme + vehicle) and blank (assay buffer only).
-
-
Pre-incubation:
-
Due to the time-dependent nature of this compound, pre-incubate the plate at 37°C for a defined period (e.g., 15, 30, or 60 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a whole class of enzymes in a complex proteome.
Materials:
-
Cell or tissue lysate (e.g., brain homogenate)
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine or FP-biotin)
-
SDS-PAGE materials
-
In-gel fluorescence scanner or streptavidin beads and mass spectrometer
Procedure:
-
Proteome Preparation:
-
Prepare a cell or tissue lysate in an appropriate buffer. Determine the protein concentration.
-
-
Inhibitor Incubation:
-
Aliquot the proteome and treat with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 30 minutes) at 37°C.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-rhodamine) to each sample and incubate for a further defined period (e.g., 30 minutes) at room temperature.
-
-
Analysis (Gel-Based):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
FAAH will appear as a fluorescent band in the vehicle-treated lane. The disappearance of this band in the this compound-treated lanes indicates target engagement. The absence of changes in other bands indicates selectivity.
-
-
Analysis (Mass Spectrometry-Based):
-
If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the labeled enzymes.
-
In Vivo Studies with this compound
This compound's oral activity and ability to cross the blood-brain barrier make it suitable for in vivo studies to investigate the effects of elevated endocannabinoid levels.
Generalized Experimental Design:
-
Animal Model Selection: Choose an appropriate animal model (e.g., mouse, rat) based on the research question (e.g., models of pain, anxiety, or neuroinflammation).
-
Dosing and Administration:
-
Determine the appropriate dose of this compound based on literature or pilot studies.
-
Administer this compound via a suitable route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
-
Behavioral Assessment:
-
At a defined time point after this compound administration, conduct relevant behavioral tests (e.g., von Frey test for mechanical allodynia, elevated plus maze for anxiety).
-
-
Tissue Collection and Analysis:
-
Following the behavioral assessment, euthanize the animals and rapidly collect tissues of interest (e.g., brain regions, spinal cord).
-
Immediately process the tissues for the quantification of endocannabinoid levels (e.g., anandamide) using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2.2.3. FAAH Inhibition [bio-protocol.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PF-07321332 (Nirmatrelvir): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and development of PF-07321332, commercially known as nirmatrelvir, a potent, orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro). As the active component of the antiviral therapy Paxlovid, nirmatrelvir represents a significant milestone in the fight against the COVID-19 pandemic. This guide details the compound's mechanism of action, preclinical and clinical development, and key experimental methodologies, presenting quantitative data in a structured format for ease of reference.
Introduction: The Urgent Need for an Oral Antiviral
The emergence of the COVID-19 pandemic, caused by SARS-CoV-2, created an unprecedented global health crisis, necessitating the rapid development of effective antiviral therapies. While vaccines have been instrumental in curbing the pandemic, the need for accessible, oral antiviral agents for treatment remains critical.[1] PF-07321332 (nirmatrelvir) was developed by Pfizer to meet this need, designed as a specific inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[2][3]
Discovery and Design of a Potent Mpro Inhibitor
The development of nirmatrelvir can be traced back to earlier research on inhibitors for the SARS-CoV-1 Mpro.[4] The high degree of homology (~96% sequence similarity) between the Mpro of SARS-CoV-1 and SARS-CoV-2 provided a strong foundation for the rapid design of targeted inhibitors.[1] The initial lead compound, PF-00835231, demonstrated potent in vitro activity against SARS-CoV-2 Mpro but suffered from low oral bioavailability.[4]
The strategic modification of PF-00835231, focusing on improving its pharmacokinetic properties while maintaining high potency, led to the synthesis of PF-07321332.[5] Key structural modifications included the introduction of a nitrile warhead as a reversible covalent inhibitor of the catalytic cysteine (Cys145) in the Mpro active site.[3]
Mechanism of Action: Targeting Viral Replication
The SARS-CoV-2 replication cycle is a complex process that relies on the cleavage of large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) by the main protease (Mpro) and the papain-like protease (PLpro).[1] Mpro is responsible for cleaving the polyprotein at 11 distinct sites, making it an attractive target for antiviral intervention.[1]
Nirmatrelvir acts as a peptidomimetic inhibitor that binds to the active site of the SARS-CoV-2 Mpro.[3] The nitrile group of nirmatrelvir forms a reversible covalent bond with the catalytic cysteine residue (Cys145) of Mpro, thereby blocking its proteolytic activity.[3] This inhibition prevents the processing of the viral polyproteins, ultimately halting viral replication.[1]
Below is a diagram illustrating the SARS-CoV-2 replication cycle and the point of inhibition by nirmatrelvir.
Preclinical Development
In Vitro Potency and Selectivity
Nirmatrelvir demonstrated potent inhibitory activity against SARS-CoV-2 Mpro with a Ki value of 3.11 nM.[6] The compound also exhibited broad-spectrum activity against other coronaviruses. In cell-based assays, nirmatrelvir effectively inhibited SARS-CoV-2 replication in various cell lines, including VeroE6 and human airway epithelial cells.
Table 1: In Vitro Activity of Nirmatrelvir
| Parameter | Value | Cell Line/Assay | Reference |
| Mpro Inhibition (Ki) | 3.11 nM | FRET-based assay | [6] |
| Mpro Inhibition (IC50) | 19.2 nM | FRET-based assay | [7] |
| Antiviral Activity (EC50) | 61.8 nM | dNHBE cells (3-day) | [8] |
| Antiviral Activity (EC90) | 181 nM | dNHBE cells (3-day) | [7][8] |
| Antiviral Activity (EC50) | 32.6 nM | dNHBE cells (5-day) | [8] |
| Antiviral Activity (EC90) | 56.1 nM | dNHBE cells (5-day) | [8] |
Pharmacokinetics and Safety in Animal Models
Preclinical pharmacokinetic studies were conducted in rats and monkeys. Nirmatrelvir exhibited moderate plasma clearance in rats (27.2 ml/min/kg) and monkeys (17.1 ml/min/kg).[9][10] The oral bioavailability was moderate in rats (34-50%) and low in monkeys (8.5%).[9] To overcome the suboptimal pharmacokinetic profile, particularly the rapid metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4), nirmatrelvir was co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor.[9][10] This combination, known as Paxlovid, significantly boosts the systemic exposure of nirmatrelvir.[10]
Reproductive and developmental safety studies in rats and rabbits showed no evidence of severe developmental toxicity.[11]
Table 2: Preclinical Pharmacokinetic Parameters of Nirmatrelvir
| Species | Plasma Clearance (ml/min/kg) | Half-life (h) | Oral Bioavailability (%) | Unbound Fraction in Plasma |
| Rat | 27.2 | 5.1 | 34-50 | 0.310 |
| Monkey | 17.1 | 0.8 | 8.5 | 0.478 |
Clinical Development
The clinical development of nirmatrelvir in combination with ritonavir (Paxlovid) was expedited through the EPIC (Evaluation of Protease Inhibition for COVID-19) clinical trial program.
Phase 2/3 EPIC-HR Trial
The EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a randomized, double-blind, placebo-controlled study in non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection who were at high risk of progressing to severe illness.[12]
The primary endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28. The results demonstrated a significant reduction in the risk of hospitalization or death.
Table 3: Key Efficacy Results from the EPIC-HR Trial (Treated within 5 days of symptom onset)
| Outcome | Paxlovid (N=1039) | Placebo (N=1046) | Relative Risk Reduction (%) | Absolute Risk Reduction (%) |
| Hospitalization or Death | 8 (0.8%) | 66 (6.3%) | 88 | 5.5 |
| Death | 0 | 12 | 100 | 1.2 |
Data sourced from[12]
The study also showed a significant reduction in viral load at day 5 in the Paxlovid group compared to the placebo group.[13] The most common adverse events were dysgeusia, diarrhea, and vomiting.[12]
Synthesis and Formulation
Chemical Synthesis
The synthesis of nirmatrelvir is a multi-step process involving the coupling of key building blocks. One described method involves the saponification of a bicycloproline ester, followed by several coupling and dehydration steps to yield the final compound.[9]
Formulation
Paxlovid is an oral co-packaged product containing nirmatrelvir and ritonavir tablets.
-
Nirmatrelvir tablets (150 mg, pink, oval) : Inactive ingredients include colloidal silicon dioxide, croscarmellose sodium, lactose monohydrate, microcrystalline cellulose, and sodium stearyl fumarate. The film coating contains hydroxy propyl methylcellulose, iron oxide red, polyethylene glycol, and titanium dioxide.[10][14]
-
Ritonavir tablets (100 mg, white, capsule-shaped) : Inactive ingredients include anhydrous dibasic calcium phosphate, colloidal silicon dioxide, copovidone, sodium stearyl fumarate, and sorbitan monolaurate. The film coating may contain colloidal anhydrous silica, colloidal silicon dioxide, hydroxypropyl cellulose, hypromellose, polyethylene glycol, polysorbate 80, talc, and titanium dioxide.[10]
Experimental Protocols
Mpro Inhibition Assay (FRET-based)
This assay is used to determine the inhibitory potency of compounds against the SARS-CoV-2 main protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Workflow:
Cell-based Antiviral Assay (Cytopathic Effect - CPE)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context by measuring the prevention of virus-induced cell death (cytopathic effect).
Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. If the compound is effective, it will inhibit viral replication and protect the cells from virus-induced death. Cell viability is then quantified to determine the compound's antiviral activity.
Workflow:
Conclusion
The discovery and rapid development of PF-07321332 (nirmatrelvir) as a key component of Paxlovid underscore the power of targeted drug design and accelerated clinical evaluation in response to a global health emergency. Its potent and specific inhibition of the SARS-CoV-2 main protease, coupled with a favorable safety profile when co-administered with ritonavir, has provided a crucial oral therapeutic option for the treatment of COVID-19. This technical guide has summarized the key milestones and data from the discovery and development of this important antiviral agent, providing a valuable resource for the scientific and drug development communities.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Structural basis for replicase polyprotein cleavage and substrate specificity of main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 9. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. researchgate.net [researchgate.net]
- 12. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
- 13. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
The Potent and Selective FAAH Inhibitor PF-750: A Technical Overview of its Role in Elevating Anandamide Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PF-750, a potent and selective covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). The primary focus is on the mechanism by which this compound elevates levels of the endocannabinoid anandamide (AEA), a key neuromodulatory lipid. This document details the mechanism of action of this compound, presents quantitative data on anandamide elevation from studies with analogous FAAH inhibitors, outlines detailed experimental protocols for the quantification of anandamide, and provides visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of FAAH inhibition.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[1] A central component of the ECS is the endogenous cannabinoid ligand, N-arachidonoylethanolamine, commonly known as anandamide (AEA). Anandamide's biological activity is tightly regulated by its metabolic degradation, primarily through the action of the enzyme Fatty Acid Amide Hydrolase (FAAH).[2]
This compound is a potent, selective, and irreversible inhibitor of FAAH.[3][4] By covalently modifying the active site of FAAH, this compound effectively blocks the hydrolysis of anandamide, leading to a significant increase in its endogenous levels.[3] This elevation of anandamide enhances its signaling through cannabinoid receptors (CB1 and CB2), offering a promising therapeutic strategy for various pathological conditions while potentially avoiding the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][2]
Mechanism of Action of this compound
This compound belongs to a class of piperidine/piperazine urea-based FAAH inhibitors.[3] Its mechanism of action involves the covalent carbamylation of a catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[3] This irreversible binding inactivates the enzyme, preventing it from hydrolyzing anandamide into arachidonic acid and ethanolamine. The selectivity of this compound for FAAH over other serine hydrolases minimizes off-target effects, making it a valuable tool for studying the therapeutic effects of enhanced anandamide signaling.[4]
Signaling Pathway of Anandamide Degradation and FAAH Inhibition
Quantitative Data on Anandamide Elevation by FAAH Inhibitors
Table 1: Effect of FAAH Inhibitor URB597 on Brain Anandamide Levels in Primates [5]
| Brain Region | Vehicle (pmol/g) | URB597 (0.3 mg/kg, i.v.) (pmol/g) | % Increase |
| Midbrain | 0.8 ± 0.1 | 2.1 ± 0.3 | 162.5% |
| Putamen | 1.2 ± 0.2 | 3.5 ± 0.5 | 191.7% |
| Nucleus Accumbens | 1.0 ± 0.1 | 2.8 ± 0.4 | 180.0% |
| Prefrontal Cortex | 0.9 ± 0.1 | 2.4 ± 0.3 | 166.7% |
| Thalamus | 0.7 ± 0.1 | 1.9 ± 0.2 | 171.4% |
| Amygdala | 1.1 ± 0.2 | 3.2 ± 0.4 | 190.9% |
| Hippocampus | 1.3 ± 0.2 | 4.0 ± 0.6 | 207.7% |
| Data are presented as mean ± SEM. |
Table 2: Effect of FAAH Inhibitor JNJ-42165279 on Brain Anandamide Levels in Rats [4]
| Dose (mg/kg, p.o.) | Brain Anandamide (pmol/g) | Fold Increase vs. Vehicle |
| Vehicle | ~1.5 | 1.0 |
| 1 | ~4.5 | 3.0 |
| 3 | ~7.5 | 5.0 |
| 10 | ~10.5 | 7.0 |
| Data are estimated from a graphical representation in the cited publication. |
These data demonstrate that potent and selective FAAH inhibition leads to a substantial, several-fold increase in brain anandamide levels. It is highly probable that this compound administration would result in a similar dose-dependent elevation of anandamide concentrations.
Experimental Protocols for Anandamide Quantification
Accurate quantification of anandamide levels following the administration of an FAAH inhibitor like this compound is critical for understanding its pharmacokinetic and pharmacodynamic properties. The following sections detail the key experimental methodologies.
In Vivo Administration of this compound
-
Vehicle Preparation: For in vivo studies, this compound can be formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle for hydrophobic compounds consists of a mixture of DMSO, a surfactant such as Tween 80 or Cremophor EL, and saline.
-
Dosing: The appropriate dose of this compound will depend on the animal model and the desired level of FAAH inhibition. Dose-response studies are recommended to determine the optimal concentration.
Tissue Collection and Processing
-
Brain Tissue Dissection: Following a predetermined post-administration time, animals are euthanized, and the brain is rapidly excised. The brain can be dissected on a cold plate to isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Snap Freezing: Dissected tissues should be immediately snap-frozen in liquid nitrogen or on dry ice to halt enzymatic activity and preserve anandamide levels. Samples are then stored at -80°C until analysis.
-
Homogenization: Frozen tissue samples are weighed and homogenized in a suitable buffer, often containing protease inhibitors, on ice.
Lipid Extraction
Anandamide and other lipids are typically extracted from the tissue homogenate using a biphasic solvent system. A common method is the Bligh-Dyer extraction:
-
To the tissue homogenate, add a mixture of chloroform and methanol (typically in a 1:2 ratio).
-
Vortex the mixture thoroughly and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge the sample to pellet the protein and separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids, including anandamide.
-
The organic solvent is then evaporated under a stream of nitrogen.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of anandamide.
-
Sample Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, such as methanol or acetonitrile.
-
Internal Standard: A deuterated anandamide internal standard (e.g., anandamide-d4 or anandamide-d8) is added to the sample prior to extraction or analysis to account for variations in extraction efficiency and instrument response.
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient elution with solvents such as water, methanol, or acetonitrile, often with a modifier like formic acid or ammonium acetate, is used to separate anandamide from other lipids.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Anandamide is typically ionized using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for anandamide is selected and fragmented, and a specific product ion is monitored. The ratio of the signal from endogenous anandamide to the deuterated internal standard is used to calculate the concentration.
Experimental Workflow for Anandamide Quantification
Conclusion
This compound is a powerful pharmacological tool for elevating endogenous anandamide levels through the potent and selective inhibition of FAAH. This technical guide has provided an overview of its mechanism of action, presented representative quantitative data on the effects of analogous FAAH inhibitors on brain anandamide concentrations, and detailed the necessary experimental protocols for the accurate quantification of these changes. The ability of this compound and similar compounds to enhance anandamide signaling holds significant therapeutic potential for a range of neurological and psychiatric disorders. The methodologies and data presented herein should serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic benefits of FAAH inhibition.
References
- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of anandamide and other fatty acyl ethanolamides in human serum by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
PF-750 (CAS No. 959151-50-9): A Technical Guide to a Potent and Selective FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF-750, a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document consolidates key information regarding its mechanism of action, quantitative data, experimental protocols, and its role within the endocannabinoid signaling pathway.
Core Compound Information
| Property | Data |
| Compound Name | This compound |
| CAS Number | 959151-50-9 |
| Molecular Formula | C₂₂H₂₃N₃O |
| Molecular Weight | 345.44 g/mol |
| IUPAC Name | N-phenyl-4-(quinolin-2-ylmethyl)piperidine-1-carboxamide |
| Synonyms | PF 750, PF750 |
| Mechanism of Action | Irreversible, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH) |
| Target | Fatty Acid Amide Hydrolase (FAAH) |
| Therapeutic Potential | Anxiety, pain, inflammation, and other central nervous system disorders |
Quantitative Data
This compound is a time-dependent inhibitor of FAAH, meaning its inhibitory potency increases with the pre-incubation time with the enzyme. This is characteristic of irreversible inhibitors. The following table summarizes the in vitro inhibitory activity of this compound against FAAH.
| Parameter | Value (µM) | Conditions | Reference |
| IC₅₀ | 0.6 | 5-minute pre-incubation with recombinant human FAAH | [1] |
| IC₅₀ | 0.016 | 60-minute pre-incubation with recombinant human FAAH | [1] |
| IC₅₀ | 0.0162 | Not specified | [2][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of endogenous fatty acid amides, most notably anandamide (AEA), an endocannabinoid that activates cannabinoid receptors (CB1 and CB2).[4]
By irreversibly binding to the active site of FAAH, this compound prevents the breakdown of anandamide.[1] This leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing and prolonging its signaling through cannabinoid receptors. This enhanced endocannabinoid tone is associated with analgesic, anxiolytic, anti-inflammatory, and antidepressant effects.[4]
FAAH Signaling Pathway and Inhibition by this compound
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are primarily described in the work by Ahn et al. (2007). While the full text of this specific publication is not publicly available, the following protocols are based on the methodologies described in related literature and common practices for the evaluation of FAAH inhibitors.
In Vitro FAAH Inhibition Assay
This assay determines the potency of this compound in inhibiting FAAH activity.
Materials:
-
Recombinant human FAAH
-
This compound
-
Anandamide substrate (e.g., [³H]anandamide or a fluorogenic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Scintillation fluid (for radiolabeled assay) or fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted this compound to the wells.
-
Add recombinant human FAAH to each well.
-
Pre-incubate the enzyme and inhibitor for varying durations (e.g., 5 and 60 minutes) at 37°C to assess time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the anandamide substrate.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an acidic solution).
-
Quantify the product formation. For [³H]anandamide, this involves separating the radiolabeled ethanolamine product from the substrate and measuring radioactivity using a scintillation counter. For fluorogenic substrates, measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the selectivity of this compound for FAAH against other serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysates (e.g., from mouse brain)
-
This compound
-
A broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Prepare proteomes from the desired cells or tissues.
-
Pre-incubate the proteomes with varying concentrations of this compound for a specific time (e.g., 30 minutes) at room temperature.
-
Add the FP-Rh probe to the proteomes and incubate for a further period (e.g., 30 minutes) to label the active serine hydrolases that have not been inhibited by this compound.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
A reduction in the fluorescence intensity of the band corresponding to FAAH indicates inhibition by this compound. The absence of changes in the intensity of other bands indicates selectivity.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing a covalent FAAH inhibitor like this compound.
Workflow for Characterizing Covalent FAAH Inhibitors
Competitive ABPP Experimental Workflow
Conclusion
This compound is a well-characterized, potent, and selective irreversible inhibitor of FAAH. Its time-dependent mechanism of action and high selectivity make it a valuable tool for studying the endocannabinoid system and a promising scaffold for the development of therapeutics for a range of neurological and inflammatory disorders. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel FAAH inhibitors.
References
- 1. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PF-750: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of PF-750, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for its application in neuroscience research.
Introduction to this compound
This compound is a novel, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby potentiating cannabinoid receptor signaling in the central nervous system.[1][3] This mechanism of action makes this compound a valuable tool for investigating the role of the endocannabinoid system in various neurological processes and as a potential therapeutic agent for pain, anxiety, and other central nervous system disorders.[1][2]
Chemical Properties:
| Property | Value |
| Chemical Name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide[4][5] |
| Alternative Names | PF 750, PF750[4][5] |
| CAS Number | 959151-50-9[4][5] |
| Molecular Formula | C₂₂H₂₃N₃O[4][5] |
| Molecular Weight | 345.44 g/mol [4][5] |
| Purity | ≥98% (HPLC)[4][5] |
Mechanism of Action
This compound acts as a time-dependent, irreversible inhibitor of FAAH.[6][7] It covalently modifies the active site serine nucleophile (Ser241) of the FAAH enzyme through carbamylation.[7] This covalent modification renders the enzyme inactive, leading to a sustained elevation of its primary substrate, anandamide.[1][7]
FAAH Signaling Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of action of this compound.
Quantitative Data
In Vitro Potency of this compound
| Enzyme | Incubation Time | IC₅₀ (nM) | Reference |
| Human FAAH | 5 min | 600 | [6] |
| Human FAAH | 60 min | 16 | [6] |
| Rat FAAH | - | 16.2 | [4][5] |
Selectivity Profile of this compound
Activity-based protein profiling has demonstrated that this compound is highly selective for FAAH. It shows no significant off-target activity against a broad range of other serine hydrolases at concentrations up to 500 µM.[6][7]
Experimental Protocols
A. In Vitro FAAH Inhibition Assay
This protocol is adapted from the methods described by Ahn et al. (2007).[1]
Materials:
-
Recombinant human or rat FAAH
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% Triton X-100)
-
FAAH substrate (e.g., anandamide)
-
Detection reagent (e.g., for measuring arachidonic acid or ethanolamine)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the diluted this compound with the FAAH enzyme for varying durations (e.g., 5 and 60 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the FAAH substrate.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the amount of product formed using a suitable detection method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
B. Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol provides a general workflow for assessing the selectivity of this compound.
Materials:
-
Tissue or cell proteome lysates
-
This compound
-
Activity-based probe for serine hydrolases (e.g., FP-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate the proteome lysate with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the activity-based probe and incubate for another 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Compare the fluorescence intensity of bands in the this compound-treated lanes to the vehicle control to identify off-target interactions.
Experimental Workflow Diagram
Suppliers
This compound is available from several reputable suppliers of research chemicals:
Researchers should always obtain a certificate of analysis to verify the purity and identity of the compound.
Conclusion
This compound is a potent, selective, and irreversible inhibitor of FAAH that serves as an invaluable research tool for the neuroscience community. Its ability to elevate endogenous anandamide levels provides a powerful method for elucidating the role of the endocannabinoid system in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug development endeavors.
References
- 1. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF 750 | CAS 959151-50-9 | PF750 | Tocris Bioscience [tocris.com]
- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 [art.torvergata.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for PF-750 in In Vitro Assays
Introduction
PF-750 is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), with an IC₅₀ of 16.2 nM. It exhibits high selectivity for FAAH over other serine hydrolases.[1] These characteristics make this compound a valuable tool for researchers studying the endocannabinoid system and related signaling pathways. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization and use of this compound in cell-based experiments.
Data Presentation: Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is crucial for preparing stock solutions and working concentrations for in vitro assays.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.125 mg/mL | [1] |
Note: The provided solubility data is a guideline. For batch-specific information, refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols
Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to final working concentrations.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution (Molecular Weight: 345.44 g/mol [1][2][3]), weigh out 3.45 mg of this compound.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 3.45 mg of this compound.
-
Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration stock solution to the final working concentrations for treating cells in culture. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low enough to not cause cellular toxicity, typically below 0.5%.[4][5]
Materials:
-
This compound high-concentration stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you can prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For instance, to get a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
Mix and Add to Cells: Gently mix the final working solution by pipetting up and down and then add it to your cells. Ensure even distribution in the culture vessel.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from any effects of the solvent itself.
Visualizations
Experimental Workflow for this compound Preparation
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage of PF-750 for mouse studies
Application Notes and Protocols for PF-750
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "this compound" at the time of this writing. The following application notes and protocols are provided as a representative template for researchers, scientists, and drug development professionals. The experimental values and pathways are hypothetical and based on common practices in preclinical mouse studies for novel therapeutic agents. Researchers should substitute the data and protocols with results from their own dose-finding, pharmacokinetic, and efficacy studies for their specific compound of interest.
Introduction
This compound is a novel investigational compound with potential therapeutic applications. These application notes provide a summary of recommended dosage ranges in mice based on initial tolerability and pharmacokinetic studies. Detailed protocols for common experimental procedures are also included to ensure consistency and reproducibility in preclinical research.
Quantitative Data Summary
The following tables summarize key parameters determined from initial in vivo mouse studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (Peak Plasma Concentration) | 1500 ng/mL | 800 ng/mL |
| Tmax (Time to Cmax) | 0.25 h | 2 h |
| AUClast (Area Under the Curve) | 3500 hng/mL | 4200 hng/mL |
| t1/2 (Half-life) | 2.5 h | 4 h |
| Bioavailability | N/A | 35% |
Table 2: Recommended Dosage for Efficacy Studies in Mouse Models
| Study Type | Route of Administration | Dosing Schedule | Recommended Dose (mg/kg) | Notes |
| Xenograft Tumor Model | Intraperitoneal (IP) | Daily for 21 days | 25 | Based on Maximum Tolerated Dose (MTD) studies. |
| Systemic Disease Model | Oral (PO) | Twice daily for 14 days | 40 | Dose selected to maintain plasma concentration above target threshold. |
| Pharmacodynamic Study | Intravenous (IV) | Single dose | 10 | To assess target engagement in relevant tissues. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% CMC in sterile saline)
-
8-week-old CD-1 mice (equal numbers of males and females)
-
Standard laboratory equipment for dosing and observation
Protocol:
-
Acclimatize animals for at least 7 days before the start of the study.
-
Prepare fresh dosing solutions of this compound in the vehicle at various concentrations.
-
Divide mice into groups of 3-5 per sex per dose level. Include a vehicle control group.
-
Administer this compound via the intended route of administration (e.g., intraperitoneally) daily for 5 consecutive days.
-
Monitor animals twice daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Record body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.
-
The MTD is defined as the highest dose at which no more than 10% of animals show signs of severe toxicity or mortality.[1]
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Materials:
-
This compound compound
-
Vehicle solution
-
8-week-old C57BL/6 mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Equipment for intravenous and oral dosing
Protocol:
-
Administer this compound to two groups of mice: one via IV injection (e.g., 5 mg/kg) and one via oral gavage (e.g., 20 mg/kg).
-
Collect blood samples (approximately 50-100 µL) at specified time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for PF-750 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-750 is a potent and selective irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound leads to an accumulation of anandamide, thereby potentiating its signaling through cannabinoid receptors (CB1 and CB2) and other downstream pathways. This modulation of the endocannabinoid system has significant implications for various physiological processes, including pain, inflammation, and cell proliferation, making this compound a valuable tool for research in these areas.
These application notes provide a comprehensive overview of the use of this compound in a cell culture setting, including its mechanism of action, protocols for assessing its activity, and its effects on cellular signaling.
Mechanism of Action
This compound is a piperidine urea-based compound that acts as a time-dependent, irreversible inhibitor of FAAH. It covalently modifies the catalytic serine nucleophile (Ser241) in the active site of the FAAH enzyme. This carbamylation of the active site renders the enzyme inactive, leading to a sustained elevation of endogenous anandamide levels. The remarkable selectivity of this compound for FAAH over other serine hydrolases is attributed to FAAH's unique ability to hydrolyze C(O)-N bonds, a characteristic not common among most mammalian serine hydrolases.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, including its inhibitory potency against the FAAH enzyme and its effects on cell viability.
Table 1: In Vitro Inhibitory Potency of this compound against Fatty Acid Amide Hydrolase (FAAH)
| Parameter | Value | Species | Pre-incubation Time | Source |
| IC50 | 16.2 nM | Not Specified | Not Specified | [1] |
| IC50 | 0.6 µM | Recombinant Human | 5 minutes | [2] |
| IC50 | 0.016 µM (16 nM) | Recombinant Human | 60 minutes | [2] |
| IC50 | 16.2 - 595 nM | Not Specified | Varied | [3] |
| k_inact/K_i | 40,300 M⁻¹s⁻¹ | Human | Not Applicable | [4] |
Table 2: Effect of this compound on Breast Cancer Cell Viability
| Cell Line | Concentration | Incubation Time | % Cell Viability (relative to vehicle) | Source |
| Breast Cancer Cell Line 1 | 10 µM | Not Specified | ~80% | [5] |
| Breast Cancer Cell Line 1 | 30 µM | Not Specified | ~60% | [5] |
| Breast Cancer Cell Line 1 | 50 µM | Not Specified | ~40% | [5] |
| Breast Cancer Cell Line 2 | 10 µM | Not Specified | ~75% | [5] |
| Breast Cancer Cell Line 2 | 30 µM | Not Specified | ~55% | [5] |
| Breast Cancer Cell Line 2 | 50 µM | Not Specified | ~35% | [5] |
Note: The specific breast cancer cell lines were not named in the source. The viability data is estimated from the graphical representation in the source.
Signaling Pathways and Experimental Workflows
FAAH Inhibition and Downstream Anandamide Signaling
The inhibition of FAAH by this compound leads to an increase in intracellular anandamide levels. Anandamide can then activate various downstream signaling pathways, primarily through cannabinoid receptors CB1 and CB2, leading to diverse cellular responses.
Figure 1: Simplified signaling pathway of FAAH inhibition by this compound and downstream effects of anandamide.
Experimental Workflow for Assessing this compound in Cell Culture
A general workflow for evaluating the effects of this compound on cultured cells is outlined below. This can be adapted for specific assays such as cell viability, proliferation, or functional responses.
Figure 2: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
Protocol 1: Determination of Cell Viability and Cytotoxicity using MTT Assay
This protocol is to determine the half-maximal cytotoxic concentration (CC50) of this compound on a chosen cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.
-
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH enzyme activity.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer from the stock solution.
-
Dilute the recombinant FAAH enzyme in cold FAAH Assay Buffer to the desired working concentration.
-
Prepare the FAAH fluorogenic substrate solution in DMSO.
-
-
Assay Reaction:
-
To the wells of the 96-well plate, add 20 µL of the this compound dilutions or vehicle control (DMSO).
-
Add 160 µL of FAAH Assay Buffer.
-
Add 10 µL of the diluted FAAH enzyme solution.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for the irreversible inhibition to occur.
-
Initiate the reaction by adding 10 µL of the FAAH fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with excitation at 340-360 nm and emission at 450-465 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of FAAH inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Disclaimer
This document is intended for research use only. This compound is not for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should always adhere to appropriate laboratory safety practices.
References
Application Notes and Protocols for PF-750 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-750 is a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, which in turn modulates various physiological and pathological processes, including pain, inflammation, anxiety, and depression, primarily through the activation of cannabinoid receptor 1 (CB1).[1][2] These application notes provide detailed protocols for the administration of this compound in rodent behavioral studies, guidance on dose selection, and an overview of the underlying signaling pathways.
Data Presentation
Table 1: Recommended Starting Dose Ranges for this compound in Rodent Behavioral Studies
| Administration Route | Vehicle Examples | Dose Range (mg/kg) | Notes |
| Intraperitoneal (i.p.) | Saline, DMSO, Tween 80 | 0.1 - 10 | A dose-response study is essential to determine the optimal dose for a specific behavioral paradigm. |
| Oral (p.o.) | Corn oil, Methylcellulose | 1 - 30 | Bioavailability may vary depending on the vehicle and formulation. Higher doses may be required compared to i.p. administration. |
Disclaimer: The provided dose ranges are extrapolated from studies on other FAAH inhibitors and the known potency of this compound. It is imperative to conduct dose-response studies to determine the optimal effective and non-toxic dose for your specific animal model and behavioral assay.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
This protocol describes the procedure for administering this compound via intraperitoneal injection to rodents.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Analytical balance
-
Vortex mixer
-
70% ethanol
-
Animal scale
Procedure:
-
Formulation Preparation:
-
On the day of the experiment, accurately weigh the required amount of this compound.
-
Dissolve this compound in the chosen sterile vehicle to the desired final concentration. Vortex thoroughly to ensure a homogenous solution or suspension. Prepare fresh for each experiment.
-
-
Animal Preparation:
-
Weigh the animal to calculate the precise injection volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, appropriate handling techniques should be used to ensure the animal is secure and calm.
-
-
Injection:
-
Wipe the injection site (lower left or right abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 45-degree angle into the peritoneal cavity. Be cautious to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its home cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-injection.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound
This protocol outlines the procedure for administering this compound directly into the stomach of a rodent using a gavage needle.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose in water)
-
Sterile oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)
-
Sterile syringes (1 mL)
-
Analytical balance
-
Vortex mixer
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Prepare the this compound formulation in the chosen vehicle as described in the i.p. protocol. Ensure it is a homogenous suspension or solution.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct dosing volume.
-
Properly restrain the animal to prevent movement and ensure the head and neck are in a straight line.
-
-
Gavage Administration:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in the correct position, slowly administer the this compound formulation.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Return the animal to its cage and monitor for any signs of respiratory distress, regurgitation, or other adverse effects.
-
Mandatory Visualizations
Signaling Pathway of FAAH Inhibition
Caption: Signaling pathway of this compound via FAAH inhibition.
Experimental Workflow for a Behavioral Study
Caption: General workflow for a behavioral study using this compound.
References
Application Notes and Protocols for Studying Pain Perception with PF-750
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-750 is a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide.[1] By inhibiting FAAH, this compound elevates the levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2) to produce analgesic effects. This mechanism of action makes this compound a valuable tool for investigating the role of the endocannabinoid system in pain perception.
Data Presentation
In Vitro Activity of this compound
The inhibitory potency of this compound against FAAH has been determined through in vitro assays. This data is crucial for establishing the compound's mechanism of action and for dose selection in further studies.
| Compound | Target | Assay Condition | IC50 (nM) | Reference |
| This compound | Recombinant Human FAAH | 60-minute preincubation | 16.2 | [1] |
| This compound | Recombinant Human FAAH | 5-minute preincubation | 600 | [1] |
Representative In Vivo Efficacy of a Structurally Related FAAH Inhibitor (PF-04457845)
The following data for PF-04457845, a potent and selective FAAH inhibitor structurally related to this compound, can serve as a benchmark for designing and interpreting in vivo pain studies with this compound.[2]
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
| Compound | Dose (mg/kg, p.o.) | Time Point | Endpoint | % Reversal of Hyperalgesia | Reference |
| PF-04457845 | 0.1 | 2 hours | Mechanical Withdrawal Threshold | ~50% | [2] |
| PF-04457845 | 1 | 2 hours | Mechanical Withdrawal Threshold | ~100% | [2] |
| PF-04457845 | 10 | 2 hours | Mechanical Withdrawal Threshold | ~100% | [2] |
Non-Inflammatory Pain Model (Monosodium Iodoacetate - MIA)
| Compound | Dose (mg/kg, p.o.) | Time Point | Endpoint | % Reversal of Allodynia | Reference |
| PF-04457845 | 1 | 2 hours | Paw Withdrawal Threshold | ~60% | [2] |
| PF-04457845 | 10 | 2 hours | Paw Withdrawal Threshold | ~80% | [2] |
Experimental Protocols
The following are detailed protocols for common preclinical pain models that can be adapted for the evaluation of this compound.
Formalin-Induced Inflammatory Pain Model
This model assesses both acute nociceptive and persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Formalin solution (2.5% in saline)
-
Syringes and needles (30-gauge)
-
Observation chambers with a clear floor
-
Timer
Procedure:
-
Acclimatization: Acclimate rodents (rats or mice) to the observation chambers for at least 30 minutes before the experiment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before formalin injection (e.g., 60 minutes).
-
Formalin Injection: Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the animal back into the observation chamber and start the timer.
-
Data Collection: Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-injection.
-
-
Analysis: Compare the duration of nociceptive behaviors in the this compound-treated groups to the vehicle-treated group for both phases.
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a non-noxious mechanical stimulus, indicating mechanical hypersensitivity.
Materials:
-
This compound
-
Vehicle
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Acclimate animals to the testing chambers on the elevated mesh platform for at least 30 minutes.
-
Compound Administration: Administer this compound or vehicle.
-
Stimulation: Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.
-
Analysis: Compare the withdrawal thresholds of the this compound-treated groups to the vehicle-treated group.
Hot Plate Test for Thermal Nociception
This test evaluates the response to a thermal stimulus, primarily assessing centrally mediated analgesia.
Materials:
-
This compound
-
Vehicle
-
Hot plate apparatus set to a constant temperature (e.g., 55°C)
-
Plexiglas cylinder to confine the animal on the hot plate
-
Timer
Procedure:
-
Baseline Measurement: Determine the baseline latency for each animal to respond to the hot plate (e.g., paw licking, jumping) before compound administration. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer this compound or vehicle.
-
Test Measurement: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and record the latency to respond.
-
Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the %MPE of the this compound-treated groups to the vehicle-treated group.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated analgesia.
Experimental Workflow for In Vivo Pain Assessment
Caption: General workflow for in vivo pain studies.
Discussion and Conclusion
This compound is a valuable pharmacological tool for probing the role of the endocannabinoid system in pain modulation. Its high potency and selectivity for FAAH make it a suitable candidate for in vitro and in vivo studies. The provided protocols offer a framework for assessing the antinociceptive and antihyperalgesic potential of this compound in established rodent models of pain.
It is important to note that while preclinical data for FAAH inhibitors in animal models of pain have been promising, the translation of these findings to clinical efficacy in humans has been challenging. For instance, clinical trials with PF-04457845 in osteoarthritis pain did not demonstrate significant analgesic effects compared to placebo, despite robust target engagement. This highlights the complexity of pain perception and the need for careful consideration of model selection and translational biomarkers in the development of novel analgesics targeting the FAAH enzyme. Further in vivo characterization of this compound is warranted to fully elucidate its therapeutic potential in the context of pain management.
References
Application of PF-750 in Anxiety Disorder Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-750 is a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, this compound elevates the levels of endogenous anandamide in the brain, which in turn enhances the activation of cannabinoid receptors, primarily CB1 receptors.[1][2][3][4][5] This mechanism of action is under investigation for its therapeutic potential in treating anxiety and other mood disorders.[1][6] Preclinical studies with FAAH inhibitors have shown promising anxiolytic effects in various rodent models of anxiety.[7][8][9]
This document provides an overview of the application of this compound and other FAAH inhibitors in common anxiety disorder models, including detailed experimental protocols and a summary of expected quantitative outcomes. While specific published data on this compound in anxiety models is limited, the information presented here is based on the well-established effects of other potent FAAH inhibitors, such as PF-04457845 and URB597, and is expected to be highly relevant for studies involving this compound.
Mechanism of Action: Signaling Pathway
The anxiolytic effects of this compound are mediated through the enhancement of endocannabinoid signaling. The diagram below illustrates the proposed mechanism.
Experimental Data Summary
The following tables summarize quantitative data from studies on FAAH inhibitors in rodent models of anxiety. These results provide a benchmark for the expected efficacy of this compound.
Table 1: Effects of FAAH Inhibitors on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Compound | Species | Dose | Route | Key Finding | Reference |
| URB597 | Rat | 0.3 mg/kg | i.p. | Significant increase in time spent in open arms. | [6][10] |
| PF-04457845 | Rat | 1 µg | i.c.v. | Reversed colitis-induced reduction in open arm time. | [11] |
| Linezolid* | Mouse | 20 & 40 mg/kg | i.p. | Significant increase in percentage of time and entries into open arms. | [12] |
Note: Linezolid is a monoamine oxidase inhibitor with anxiolytic properties, included for comparative purposes.
Table 2: Effects of FAAH Inhibitors on Brain Anandamide (AEA) Levels
| Compound | Species | Dose | Route | Brain Region | % Increase in AEA | Reference | |---|---|---|---|---|---| | PF-04457845 | Rat | 0.1-10 mg/kg | p.o. | Whole Brain | ~800-1000% |[13] | | URB597 | Monkey | 0.3 mg/kg | i.v. | Multiple | Significant increase |[3] |
Experimental Protocols
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of this compound in a rodent model.
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[14][15][16]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open, and two are enclosed by high walls.
-
The maze is typically made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Allow rodents to acclimate to the testing room for at least 1 hour before the experiment.[15]
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, i.p.) at a specified time before testing (e.g., 30-60 minutes).
-
Testing:
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess locomotor activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Important Considerations:
-
Clean the maze thoroughly between each animal to eliminate olfactory cues.[15]
-
Maintain consistent lighting and noise levels throughout the experiment.[18]
Fear Conditioning Protocol
Fear conditioning is a form of associative learning used to study fear and anxiety.[20][21]
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild foot shock (unconditioned stimulus, US), a speaker for an auditory cue (conditioned stimulus, CS), and a video camera.
Procedure:
-
Habituation: Place the animal in the conditioning chamber for a few minutes on the day before conditioning.
-
Conditioning (Day 1):
-
Place the animal in the chamber.
-
After a baseline period, present the CS (e.g., a tone) for a set duration (e.g., 30 seconds).
-
The US (a mild foot shock, e.g., 0.5 mA for 2 seconds) is delivered during the final moments of the CS presentation.
-
Repeat this pairing for several trials with inter-trial intervals.
-
-
Contextual Fear Testing (Day 2):
-
Place the animal back into the same conditioning chamber.
-
Record freezing behavior (a fear response) for a set period (e.g., 5 minutes) in the absence of the CS or US.
-
-
Cued Fear Testing (Day 3):
-
Place the animal in a novel context (different chamber).
-
After a baseline period, present the CS (the tone) without the US.
-
Record freezing behavior during the CS presentation.
-
-
Drug Administration: this compound can be administered before the conditioning phase to assess its effect on fear acquisition, or before the testing phases to evaluate its impact on fear expression or consolidation.
Data Analysis:
-
The primary measure is the percentage of time the animal spends freezing.
-
An anxiolytic effect would be indicated by a reduction in freezing behavior during the contextual or cued fear tests in the this compound treated group compared to the vehicle group.
Conclusion
This compound, as a FAAH inhibitor, holds potential as an anxiolytic agent. The experimental models and protocols outlined in this document provide a framework for researchers to investigate the efficacy of this compound and similar compounds in preclinical models of anxiety. The expected outcomes include a reduction in anxiety-like behaviors in the elevated plus maze and fear conditioning paradigms, which should correlate with an increase in brain anandamide levels. Further research is warranted to fully characterize the anxiolytic profile of this compound.
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain activity of anandamide: a rewarding bliss? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase inhibition alleviates anxiety-like symptoms in a rat model used to study post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comorbid anxiety-like behavior in a rat model of colitis is mediated by an upregulation of corticolimbic fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anxiolytic-like effect of linezolid in experimental mouse models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated plus maze protocol [protocols.io]
- 18. albany.edu [albany.edu]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Fear conditioning and the basolateral amygdala | F1000Research [f1000research.com]
Application Notes and Protocols for PF-750 (PF-06650833) in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key mediator of the innate immune response underlying neuroinflammation is the Interleukin-1 receptor-associated kinase 4 (IRAK4). PF-750, identified as the potent and selective IRAK4 inhibitor PF-06650833, presents a valuable pharmacological tool for investigating the role of IRAK4 signaling in neuroinflammatory processes.[1][2] These application notes provide detailed protocols for the use of PF-06650833 in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
PF-06650833 is a small molecule inhibitor that targets the kinase activity of IRAK4.[2] IRAK4 is a central signaling protein downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[3] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1.[1] This cascade drives the expression of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), which are key mediators of neuroinflammation.[3][4] By inhibiting the kinase activity of IRAK4, PF-06650833 effectively blocks this inflammatory cascade.
Data Presentation
The inhibitory activity of PF-06650833 has been characterized in various cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of PF-06650833
| Assay System | Stimulus | Measured Analyte | IC50 (nM) | Reference |
| Human PBMCs | R848 (TLR7/8 agonist) | TNF-α | 2.4 | [2] |
| Human Whole Blood | R848 (TLR7/8 agonist) | TNF-α | 8.8 | [2] |
| IRAK4 Enzymatic Assay | - | IRAK4 Kinase Activity | 0.2 | [5] |
Note: Specific IC50 values for the inhibition of TNF-α and IL-6 in microglial cell lines (e.g., BV-2) by PF-06650833 are not currently available in the public domain. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Signaling Pathway Diagram
Caption: IRAK4 Signaling Pathway in Neuroinflammation.
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the use of PF-06650833 to inhibit the inflammatory response in a murine microglial cell line (BV-2) stimulated with lipopolysaccharide (LPS).
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
PF-06650833 (dissolved in DMSO)
-
Cell culture plates (96-well and 6-well)
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents for Western blotting (antibodies against phospho-p65, p65, phospho-p38, p38, and a loading control like β-actin)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 96-well plates (for ELISA) or 6-well plates (for Western blot and qRT-PCR) at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
PF-06650833 Pre-treatment:
-
Prepare serial dilutions of PF-06650833 in culture medium. A suggested starting concentration range is 1 nM to 1 µM.
-
Aspirate the old medium from the cells and replace it with medium containing the desired concentrations of PF-06650833 or vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. A final concentration of 100 ng/mL to 1 µg/mL is commonly used to induce a robust inflammatory response in BV-2 cells.[4]
-
Add LPS to the wells containing PF-06650833 or vehicle, to the final desired concentration.
-
Incubate the cells for the desired time points. For cytokine measurement in the supernatant, 6-24 hours is a typical incubation time. For signaling pathway analysis (Western blot), shorter time points (15-60 minutes) are recommended. For gene expression analysis (qRT-PCR), 4-6 hours is a suitable time frame.
-
-
Sample Collection and Analysis:
-
ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key signaling proteins like NF-κB p65 and p38 MAPK.
-
qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of Tnf, Il6, and other inflammatory genes.
-
Caption: In Vitro Experimental Workflow.
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol provides a general framework for using PF-06650833 in a mouse model of LPS-induced systemic inflammation, which leads to neuroinflammation.
Important Considerations:
-
Blood-Brain Barrier Permeability: There is limited publicly available data on the blood-brain barrier penetration of PF-06650833. Researchers should consider this and may need to perform pharmacokinetic studies to determine brain exposure. Another IRAK-4 inhibitor, CA-4948, has been shown to be brain-penetrant.[6]
-
Dosing: The optimal dose and route of administration for PF-06650833 in a neuroinflammation model needs to be determined empirically. Previous studies in a mouse model of systemic inflammation used oral gavage.[7]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
PF-06650833
-
Vehicle for PF-06650833 (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Anesthesia
-
Tools for tissue collection (brain, blood)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
PF-06650833 Administration:
-
Prepare a formulation of PF-06650833 in a suitable vehicle.
-
Administer PF-06650833 or vehicle to the mice via the chosen route (e.g., oral gavage). A pre-treatment time of 1-2 hours before LPS injection is a reasonable starting point. The dosage will need to be optimized, but a range of 10-50 mg/kg can be considered based on studies with similar compounds.[7]
-
-
LPS Injection:
-
Prepare a sterile solution of LPS in saline.
-
Inject mice intraperitoneally (i.p.) with LPS. A commonly used dose to induce neuroinflammation is 0.25-1 mg/kg.[8]
-
-
Time Course and Sample Collection:
-
Euthanize mice at various time points after LPS injection (e.g., 4, 8, 24 hours) to assess the inflammatory response.
-
Collect blood via cardiac puncture for plasma cytokine analysis.
-
Perfuse the animals with cold saline to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
-
Analysis:
-
Cytokine Analysis: Measure cytokine levels (TNF-α, IL-6, IL-1β) in the plasma and brain homogenates using ELISA or multiplex assays.
-
Immunohistochemistry/Immunofluorescence: Analyze brain sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
qRT-PCR: Measure the mRNA expression of inflammatory genes in brain tissue.
-
Caption: In Vivo Experimental Workflow.
Conclusion
This compound (PF-06650833) is a powerful research tool for elucidating the role of IRAK4 in neuroinflammatory processes. The provided protocols offer a starting point for investigating its effects in relevant in vitro and in vivo models. Due to the limited availability of specific data for neuroinflammation models, researchers are encouraged to perform optimization experiments to determine the most effective concentrations and dosing regimens for their specific research questions. Further investigation into the blood-brain barrier permeability of PF-06650833 will be crucial for its application in treating central nervous system disorders.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A Comprehensive Review on IRAK-4 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. curis.com [curis.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for In Vitro FAAH Inhibition Assay Using PF-750
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1] Inhibition of FAAH leads to increased levels of anandamide, which has shown therapeutic potential for pain, inflammation, and anxiety disorders.[2] PF-750 is a potent, selective, and irreversible inhibitor of FAAH that covalently modifies the enzyme's active site serine nucleophile.[3][4] Its time-dependent inhibitory activity makes it a valuable tool for studying the physiological roles of FAAH and for the development of novel therapeutics.[5][6]
These application notes provide a detailed protocol for determining the inhibitory activity of this compound against FAAH in vitro using a fluorometric assay.
FAAH Signaling and Inhibition Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition by this compound.
Caption: FAAH signaling pathway and its inhibition by this compound.
Quantitative Data for FAAH Inhibition by this compound
The inhibitory potency of this compound against FAAH is time-dependent, with the IC50 value decreasing with longer pre-incubation times. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Pre-incubation Time | Reference |
| IC50 | 595 nM | 0 minutes | [3] |
| IC50 | 600 nM | 5 minutes | [6] |
| IC50 | 16.2 nM | 15 minutes | [3][7] |
| IC50 | 16 nM | 60 minutes | [6] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations).
Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of FAAH by this compound. The assay is based on the hydrolysis of a non-fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).
Materials and Reagents
-
Recombinant human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Experimental Workflow
The following diagram outlines the key steps in the in vitro FAAH inhibition assay for a time-dependent inhibitor like this compound.
Caption: Workflow for the in vitro FAAH inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer and store at 4°C.
-
Reconstitute the FAAH enzyme in FAAH Assay Buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of the fluorogenic substrate (e.g., AAMCA) in DMSO.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following in order:
-
FAAH Assay Buffer
-
FAAH enzyme solution
-
This compound solution at various concentrations (or DMSO as a vehicle control).
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the time-dependent inhibitor to interact with the enzyme. To fully characterize the time-dependency, different pre-incubation times should be tested (e.g., 0, 5, 15, and 60 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) over time (kinetic assay) or at a single time point after a fixed incubation period (endpoint assay). A kinetic assay is generally preferred to ensure the reaction is in the linear range.
-
Data Analysis
-
Subtract the fluorescence of the blank (no enzyme) control from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive guide for performing an in vitro FAAH inhibition assay using the time-dependent inhibitor this compound. Adherence to the detailed experimental procedures, particularly the pre-incubation step, and careful data analysis will ensure reliable and reproducible results for characterizing the potency of this compound and similar FAAH inhibitors.
References
Application Notes & Protocols: Assessing the Brain Penetrance of PF-750 in Rodents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data specific to a compound designated "PF-750" is limited. The following application notes and protocols are based on established and widely accepted methodologies for evaluating the brain penetrance of novel chemical entities in rodents. The quantitative data presented for this compound is hypothetical and for illustrative purposes.
Introduction
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] For a therapeutic agent to be effective against a CNS target, it must cross the BBB in sufficient concentrations to engage its target. Therefore, the early assessment of brain penetrance is a critical step in the discovery and development of CNS drugs.[3]
This document provides a comprehensive overview of the key experimental protocols and data interpretation methods used to characterize the brain penetrance of a novel compound, herein referred to as this compound, in rodent models. The protocols cover both in vivo pharmacokinetic studies and in vitro assessments of transporter interactions, which together provide a thorough profile of a compound's ability to access the CNS.
Quantitative Data Summary for this compound
Effective evaluation of brain penetrance requires the precise measurement of several key pharmacokinetic parameters. The data should be organized to allow for clear comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic and Brain Penetrance Data for this compound in Rats
| Parameter | Value | Units | Description |
| Dose (Intravenous) | 2 | mg/kg | The administered dose of this compound. |
| Cmax (Plasma) | 850 | ng/mL | Maximum observed plasma concentration. |
| AUC (Plasma) | 3200 | ngh/mL | Area under the plasma concentration-time curve. |
| Cmax (Brain) | 150 | ng/g | Maximum observed brain tissue concentration. |
| AUC (Brain) | 580 | ngh/g | Area under the brain concentration-time curve. |
| Kp | 0.18 | - | Brain-to-plasma concentration ratio (AUCbrain/AUCplasma). |
| fu (Plasma) | 0.05 | - | Fraction of unbound drug in plasma. |
| fu (Brain) | 0.12 | - | Fraction of unbound drug in brain tissue. |
| Kp,uu | 0.075 | - | Unbound brain-to-unbound plasma concentration ratio.[4][5] |
| P-gp Efflux Ratio | 4.5 | - | Ratio of basolateral-to-apical vs. apical-to-basolateral permeability.[6][7] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical study to determine the time course of this compound concentrations in plasma and brain tissue following intravenous administration in rats.[8][9]
Objective: To determine the brain-to-plasma concentration ratio (Kp) and other pharmacokinetic parameters of this compound.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for dosing solution (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dose Preparation: Prepare a dosing solution of this compound in the selected vehicle at a concentration suitable for a 2 mg/kg dose.
-
Animal Dosing: Administer this compound to a cohort of rats via intravenous injection (e.g., tail vein).
-
Sample Collection: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of animals (n=3 per time point) via cardiac puncture under anesthesia.[9]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Brain Tissue Collection: Immediately following blood collection, perfuse the animals with ice-cold saline to remove residual blood from the brain vasculature.[9]
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer. Store the brain homogenate at -80°C until analysis.
-
Bioanalysis: Determine the concentrations of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[9]
-
Data Analysis: Calculate pharmacokinetic parameters, including Cmax, AUC, and Kp, using appropriate software.
In Situ Brain Perfusion in Rodents
This technique allows for the measurement of the unidirectional blood-brain barrier transfer constant (Kin) of a compound, providing a measure of its intrinsic permeability.[10][11][12][13][14]
Objective: To determine the rate of this compound transport across the BBB.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Perfusion fluid (e.g., bicarbonate-buffered physiological saline)
-
Perfusion pump
-
Surgical tools for cannulation of the carotid artery
Procedure:
-
Surgical Preparation: Anesthetize the rat and expose the right common carotid artery.[10][12]
-
Cannulation: Ligate the external carotid artery and insert a cannula retrograde into the artery.[10][12]
-
Perfusion: Begin perfusion with the perfusion fluid containing a known concentration of this compound at a constant flow rate.[10][11]
-
Perfusion Duration: Continue the perfusion for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.[10]
-
Brain Collection: At the end of the perfusion, decapitate the animal and collect the brain.
-
Sample Analysis: Determine the concentration of this compound in the brain tissue.
-
Calculation of Kin: Calculate the unidirectional transfer constant (Kin) using the equation: Kin = Cbrain / (Cperfusate × T), where Cbrain is the concentration in the brain, Cperfusate is the concentration in the perfusion fluid, and T is the perfusion time.
In Vitro P-glycoprotein (P-gp) Substrate Assessment
This assay determines if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a key mechanism for limiting the brain penetration of many drugs.[6][15][16][17][18] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is commonly used for this purpose.[6][18][19][20]
Objective: To determine the P-gp efflux ratio of this compound.
Materials:
-
MDCK-MDR1 cells
-
Transwell™ plates
-
Cell culture medium and reagents
-
This compound
-
P-gp inhibitor (e.g., verapamil or zosuquidar)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the semi-permeable membrane of Transwell™ inserts and culture until a confluent monolayer is formed.[6]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[19]
-
Bidirectional Permeability Assay:
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 60-90 minutes).[6][21]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Bioanalysis: Determine the concentration of this compound in all samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp values for both A-B and B-A directions.[21]
-
Calculation of Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio ≥ 2 is indicative of active efflux.[6]
Visualizations
Experimental Workflow for Brain Penetrance Assessment
Caption: Workflow for assessing the brain penetrance of a novel compound.
P-glycoprotein Mediated Efflux at the Blood-Brain Barrier
Caption: P-glycoprotein (P-gp) mediated efflux of this compound at the BBB.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 15. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells | Semantic Scholar [semanticscholar.org]
- 17. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Troubleshooting & Optimization
PF-750 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PF-750, a potent and irreversible fatty acid amide hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an irreversible inhibitor of fatty acid amide hydrolase (FAAH), with an IC50 of 16.2 nM.[1][2] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA).[2][3] By inhibiting FAAH, this compound increases the levels of AEA, which in turn modulates cannabinoid receptors, primarily the CB1 receptor, leading to a range of physiological effects.[3][4]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a crystalline solid with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as DMSO and DMF, but shows significantly lower solubility in ethanol and aqueous buffers.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO or DMF. For example, a 20 mg/mL stock solution can be prepared in these solvents. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer for my experiment. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. Refer to the Troubleshooting Guide below for detailed steps on how to address this. The key is to ensure the final concentration of the organic solvent from your stock solution is kept to a minimum in your final assay buffer (typically <1%).
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 20 mg/mL[5] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[5] |
| Ethanol | 1 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:5) | 0.125 mg/mL[5] |
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Encountering precipitation when diluting a this compound stock solution into your experimental buffer is a frequent challenge. This guide provides a stepwise approach to mitigate this issue.
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Potential Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small amount of DMSO.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is crucial for biological assays (ideally below 0.5%), a slight increase might be necessary. Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find a balance between solubility and potential solvent-induced artifacts in your experiment.
-
Use a Surfactant: For in vivo or some in vitro applications, the use of a non-ionic surfactant can help maintain solubility. A common approach is to use a vehicle containing Tween 80.
-
Sonication: After diluting the stock solution, briefly sonicate the final solution. This can help to break up small aggregates and promote dissolution. Use a bath sonicator for 5-10 minutes.
-
pH Adjustment: The solubility of urea-based compounds can be pH-dependent. While specific data for this compound is not available, you could empirically test if slight adjustments to your buffer's pH (if your experiment allows) improve solubility.
Issue: The solution is initially clear but becomes cloudy or shows precipitate over time.
Potential Cause: The compound is in a supersaturated state and is slowly crashing out of solution.
Solutions:
-
Prepare Fresh Solutions: Always prepare your final working solution of this compound immediately before use. Avoid storing dilute aqueous solutions.
-
Maintain Temperature: Ensure that the temperature of your solutions is consistent. A drop in temperature can decrease solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 345.44 g/mol , dissolve 3.45 mg in 1 mL of solvent).
-
Vortexing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
Protocol 2: In Vitro FAAH Inhibition Assay
This protocol provides a general framework for a fluorometric assay to measure the inhibitory activity of this compound on FAAH.
-
Reagent Preparation:
-
FAAH Assay Buffer: Prepare a suitable buffer, for example, 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA.[6]
-
FAAH Enzyme: Reconstitute recombinant FAAH enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.
-
Fluorogenic Substrate: Prepare a stock solution of an FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), in DMSO or ethanol.[5]
-
This compound Working Solutions: Prepare serial dilutions of your this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Procedure (96-well plate format):
-
Add the FAAH enzyme to each well.
-
Add the different concentrations of this compound (or vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at 37°C to allow for the irreversible binding of this compound to FAAH.[1]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) over time (kinetic assay) or at a single endpoint after a fixed incubation period.[5][6]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of FAAH Inhibition by this compound
Caption: FAAH signaling pathway and its inhibition by this compound.
Experimental Workflow for Addressing Solubility Issues
Caption: Logical workflow for preparing and troubleshooting this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Off-target effects of PF-750 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PF-750. The information is designed to help address specific issues that may arise during experiments, particularly when using the compound at high concentrations.
Troubleshooting Guides
High concentrations of any chemical compound can sometimes lead to unexpected experimental results. While this compound is a highly selective inhibitor of fatty acid amide hydrolase (FAAH), it is crucial to systematically troubleshoot any observations that deviate from the expected on-target effects.
Issue 1: Unexpected Cellular Phenotype Observed at High Concentrations of this compound
If you observe a cellular phenotype that is not consistent with the known function of FAAH inhibition, it is important to determine if this is due to an off-target effect or an experimental artifact.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Compound Precipitation | High concentrations of small molecules can sometimes come out of solution, leading to non-specific cellular stress and toxicity. | Visually inspect the media for any signs of precipitation after adding this compound. You can also perform a serial dilution and measure absorbance or light scattering to check for solubility limits in your specific cell culture medium. |
| Non-specific Cytotoxicity | At high concentrations, compounds can induce cytotoxicity through mechanisms unrelated to their intended target. | Perform a dose-response curve for cytotoxicity using a standard assay such as MTT, LDH release, or a live/dead cell stain. Compare the cytotoxic concentration to the concentration at which you observe the unexpected phenotype. |
| Off-Target Activity | The compound may be interacting with other cellular targets at high concentrations. | Use a structurally unrelated FAAH inhibitor to see if it recapitulates the observed phenotype. Additionally, consider performing a broad-spectrum kinase panel or a proteome-wide thermal shift assay (CETSA) to identify potential off-target binders. |
Issue 2: Inconsistent Results Between Experiments
Variability in results when using this compound at high concentrations can be frustrating. A systematic approach can help identify the source of the inconsistency.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Inconsistent Compound Handling | The stability and solubility of this compound can be affected by storage and handling. | Ensure that this compound is stored as recommended and that fresh dilutions are made for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Conditions | Variations in cell density, passage number, or media composition can influence the cellular response to a compound. | Standardize your cell culture protocols. Ensure that cells are seeded at the same density for each experiment and that the passage number is within a consistent range. |
| Assay-Specific Variability | The readout of your assay may be sensitive to minor experimental variations. | Include appropriate positive and negative controls in every experiment. If possible, use a secondary, orthogonal assay to confirm your findings. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
This compound is a potent, time-dependent, and irreversible inhibitor of fatty acid amide hydrolase (FAAH) with IC50 values of 0.6 and 0.016 µM when preincubated with recombinant human FAAH for 5 and 60 minutes, respectively.[1] Activity-based profiling of various human and murine tissue proteome samples has shown that this compound is highly selective for FAAH relative to other serine hydrolases, with no discernible off-site activity up to 500 µM.[1]
Q2: I am observing an effect at a high concentration of this compound (e.g., >10 µM). How can I be sure it is an on-target effect?
To confirm that the observed effect is due to FAAH inhibition, you can perform several control experiments:
-
Use a structurally different FAAH inhibitor: If a different FAAH inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, supplement the cells with the product of the FAAH enzyme (e.g., arachidonic acid) to see if this reverses the phenotype.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of FAAH. If this mimics the effect of this compound, it strongly suggests an on-target mechanism.
Q3: Could the quinoline moiety in this compound be causing non-specific effects?
Quinoline-containing compounds can sometimes exhibit off-target activities. If you suspect this, it is important to run controls with a close structural analog of this compound that lacks the quinoline group but is otherwise similar, if such a compound is available. Comparing the activity of these two molecules can help to elucidate the role of the quinoline moiety in the observed effects.
Q4: What is the recommended working concentration for this compound in cell-based assays?
The optimal concentration will depend on the specific cell type and the experimental endpoint. It is always recommended to perform a dose-response curve to determine the lowest effective concentration that produces the desired on-target effect. Based on its high potency, concentrations in the low micromolar to nanomolar range are typically sufficient for FAAH inhibition.
Experimental Workflows and Signaling Pathways
To aid in your troubleshooting, the following diagrams illustrate key experimental workflows and a hypothetical signaling pathway that could be investigated for potential off-target effects.
Caption: Troubleshooting workflow for an unexpected phenotype.
References
Stability of PF-750 in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PF-750 in solution and during storage. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the handling and stability of this compound.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
-
Possible Cause: The solubility of this compound may have been exceeded, or the solvent is not appropriate. This compound has limited solubility in aqueous solutions.
-
Troubleshooting:
-
Ensure you are using a recommended solvent such as DMSO or DMF for your stock solution.
-
Gently warm the solution to 37°C and vortex to aid dissolution.
-
If working with aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum and is compatible with your experimental system. The solubility of this compound is significantly lower in aqueous solutions like PBS.[1]
-
Q2: I am concerned about the stability of my this compound stock solution. How should I store it and for how long?
-
Answer: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions in anhydrous solvents like DMSO or DMF should be stored at -20°C in tightly sealed vials to prevent absorption of moisture. It is best practice to prepare fresh dilutions in aqueous buffers immediately before use.
Q3: How stable is this compound in my cell culture medium at 37°C?
Q4: Can I freeze-thaw my this compound stock solution?
-
Answer: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot your stock solution into smaller, single-use volumes before freezing.
Q5: What are the known degradation pathways for this compound?
-
Answer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. As a urea-based compound, it may be susceptible to hydrolysis, particularly at non-neutral pH.
Data Presentation: Solubility and Storage Stability
The following tables summarize the known quantitative data for this compound solubility and storage.
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:5) | 0.125 mg/mL |
Data sourced from Cayman Chemical.[1]
Table 2: Storage and Stability of Solid this compound
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
Data sourced from Cayman Chemical.[1]
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in a solution, which can be adapted for various experimental conditions.
Protocol: Assessing the Stability of this compound in Aqueous Solution using HPLC-MS
Objective: To determine the degradation rate of this compound in a user-defined aqueous buffer over a specific time course.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (a stable small molecule with similar properties, if available)
-
HPLC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Dilute the this compound stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
-
Incubation and Sampling:
-
Incubate the working solution at the desired temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot (e.g., 100 µL) of the working solution. The 0-hour time point should be collected immediately after preparation.
-
-
Sample Quenching and Protein Precipitation:
-
To each aliquot, add 2 volumes of ice-cold acetonitrile (containing the internal standard, if used) to stop any further degradation and precipitate any proteins if using cell culture medium.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
-
HPLC-MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated HPLC-MS method to quantify the remaining this compound. A typical method would involve a C18 column with a gradient elution using water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
Signaling Pathway of FAAH
References
Technical Support Center: PF-750 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo experiments with PF-750, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and covalent inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, which can lead to various therapeutic effects, including analgesic, anti-inflammatory, and anxiolytic responses, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3]
Q2: I am observing a lack of efficacy with this compound in my in vivo model. What are the possible reasons?
Several factors could contribute to a perceived lack of efficacy:
-
Inadequate Dose: The dose of this compound may be too low to achieve sufficient FAAH inhibition. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease state. For similar piperidine urea-based FAAH inhibitors like PF-3845, a dose of 10 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in reducing inflammatory pain in mice.[4]
-
Poor Bioavailability: Although some FAAH inhibitors have excellent oral bioavailability, this can be compound-specific and dependent on the formulation.[4] If administering orally, consider potential issues with absorption. Refer to the "Vehicle Formulation" section for strategies to improve solubility and absorption.
-
Rapid Metabolism: While this compound is an irreversible inhibitor, the rate of enzyme resynthesis can influence the duration of action. The biological effect may be shorter than anticipated. Consider more frequent dosing or a different route of administration to maintain effective concentrations.
-
Animal Model Selection: The chosen animal model may not be appropriate for evaluating the therapeutic potential of FAAH inhibition for the specific pathology being studied. Ensure that the endocannabinoid system plays a significant role in the disease model.
Q3: How can I address poor solubility of this compound for in vivo administration?
This compound is known to be soluble in organic solvents like DMSO and DMF but has limited aqueous solubility. For in vivo studies, especially oral administration, a suitable vehicle is critical.
-
Co-solvent Systems: A common approach for poorly water-soluble compounds is to use a co-solvent system. A widely used vehicle for oral gavage in rodents is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like DMSO and polyethylene glycol (PEG), further diluted with saline.[5][6]
-
Surfactants: The addition of a small percentage of a surfactant, such as Tween 80 or Cremophor EL, can help to create a stable formulation and improve solubility. A common vehicle for intraperitoneal injection of hydrophobic compounds consists of 5% DMSO, 5% Tween 80, in sterile saline.[2]
-
Sonication: To aid dissolution and create a uniform suspension, sonication can be employed after dissolving this compound in the vehicle.[2]
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each use to avoid precipitation or degradation of the compound.[7]
Q4: Are there potential off-target effects or toxicity associated with this compound?
While this compound is designed as a selective FAAH inhibitor, it is crucial to consider potential off-target effects and toxicity.
-
Selectivity Profiling: The selectivity of FAAH inhibitors is critical. The tragic outcome of a clinical trial with the FAAH inhibitor BIA 10-2474 was attributed to off-target effects.[8][9] It is advisable to perform selectivity profiling against other serine hydrolases to ensure that the observed effects are due to FAAH inhibition. Piperidine/piperazine ureas, the class of compounds this compound belongs to, have been shown to be highly selective for FAAH.[10][11]
-
General Toxicity: In general, selective FAAH inhibitors have been well-tolerated in preclinical studies, with a notable absence of the overt neurobehavioral side effects associated with direct cannabinoid agonists.[2][12][13] However, it is always recommended to conduct preliminary toxicity studies in your animal model. Monitor for signs of toxicity such as weight loss, changes in behavior, or signs of distress.[14]
-
Vehicle-Related Toxicity: The chosen vehicle can also contribute to toxicity. High concentrations of DMSO or other organic solvents can have their own biological effects. It is essential to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.[15]
Quantitative Data Summary
The following tables summarize quantitative data for this compound and other relevant FAAH inhibitors from preclinical studies. Note that specific in vivo pharmacokinetic data for this compound is limited in publicly available literature; therefore, data from structurally similar and well-characterized FAAH inhibitors are provided for reference.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ | 16.2 nM | Recombinant human FAAH (60 min preincubation) | Cayman Chemical |
Table 2: In Vivo Efficacy of Structurally Similar FAAH Inhibitors
| Compound | Animal Model | Administration Route & Dose | Therapeutic Effect | Reference |
| PF-3845 | Mouse (CFA-induced inflammatory pain) | i.p., 10 mg/kg | Significant reduction in inflammatory pain | [4] |
| URB597 | Mouse (MDA-MB-231 breast cancer xenograft) | i.p., 10 mg/kg, daily | Reduced tumor growth | [4] |
| JNJ-42165279 | Rat | p.o. | Analgesic effects | [9] |
Table 3: Reference Pharmacokinetic Parameters of an Oral FAAH Inhibitor in Humans
Data for PF-04457845, a well-characterized FAAH inhibitor that entered clinical trials.
| Parameter | Value | Species | Reference |
| Tmax | ~1-2 hours | Human | [16] |
| t₁/₂ | ~8 hours | Human | [16] |
| Bioavailability | >80% (for PF-3845 in preclinical models) | Mouse | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a suspension of this compound in a common vehicle for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
0.9% sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
For 1 mL of vehicle, mix 100 µL of DMSO and 400 µL of PEG400 in a sterile tube.
-
Vortex thoroughly until a homogenous solution is formed.
-
Add 500 µL of sterile saline and vortex again.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
-
Administration:
-
Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. The typical dosing volume for mice is 5-10 mL/kg.[17]
-
Ensure the suspension is well-mixed immediately before each administration.
-
Protocol 2: Assessment of Target Engagement - Ex Vivo FAAH Activity Assay
This protocol allows for the confirmation of FAAH inhibition in tissues after in vivo administration of this compound.
Materials:
-
Tissues from this compound-treated and vehicle-treated animals (e.g., brain, liver)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protein quantification assay (e.g., BCA assay)
-
FAAH substrate (e.g., anandamide labeled with a fluorescent or radioactive tag)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Tissue Homogenization:
-
Harvest tissues from animals at a specified time point after this compound or vehicle administration.
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the membrane fraction where FAAH is located.
-
-
Protein Quantification:
-
Determine the protein concentration of each tissue lysate using a standard protein assay.
-
-
FAAH Activity Assay:
-
In a microplate, add a standardized amount of protein from each tissue lysate.
-
Initiate the enzymatic reaction by adding the FAAH substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of product formed using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the FAAH activity for each sample and normalize it to the protein concentration.
-
Compare the FAAH activity in the tissues from this compound-treated animals to that of the vehicle-treated control group to determine the percentage of FAAH inhibition.
-
Visualizations
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
- 1. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical investigation in FAAH inhibition as a neuroprotective therapy for frontotemporal dementia using TDP-43 transgenic male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. researchgate.net [researchgate.net]
- 15. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Minimizing Small Molecule Inhibitor Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity when working with small molecule inhibitors, such as PF-750, in cell lines. The following information is based on established methodologies for assessing and mitigating drug-induced cytotoxicity in vitro.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with an inhibitor. How do I determine the optimal, non-toxic concentration?
A1: The most effective method is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your target and the concentration that causes 50% cell death (TC50). By comparing these values, you can identify a therapeutic window. A good starting point is to test a broad range of concentrations, from nanomolar to micromolar, and then refine the range based on the initial results.[1]
Q2: Could the solvent used to dissolve the inhibitor be the cause of the observed toxicity?
A2: Yes, solvents like DMSO can be toxic to cells, especially at higher concentrations.[1] It is crucial to keep the final solvent concentration in your cell culture medium as low as possible, typically below 0.5%.[1] Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as your inhibitor-treated cells. This will allow you to distinguish between toxicity caused by the inhibitor and toxicity caused by the solvent.[1]
Q3: How can I differentiate between apoptosis and necrosis in my cell line after inhibitor treatment?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can provide insights into the inhibitor's mechanism of toxicity.[1] Apoptosis is often a desired outcome in cancer research, whereas widespread necrosis may indicate non-specific toxicity.[1] You can use various assays to differentiate between these two cell death pathways, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.
Q4: I suspect my inhibitor is causing off-target effects. How can I investigate this?
A4: Mitigating off-target effects can be challenging. A primary strategy is to use the lowest effective concentration of the inhibitor that still achieves the desired on-target effect.[1] To investigate off-target activity, you can test the inhibitor in cell lines that do not express the target protein. If the toxic effects persist, it suggests off-target activity.[1] Using structurally different inhibitors that target the same protein can also help confirm that the observed phenotype is due to on-target inhibition.
Q5: Could oxidative stress be a mechanism of toxicity for my inhibitor?
A5: Yes, oxidative stress is a common mechanism of drug-induced cytotoxicity.[2] Some compounds can lead to an excessive production of reactive oxygen species (ROS), resulting in cellular damage and apoptosis.[2] If you suspect oxidative stress, you can consider co-treatment with antioxidants like N-acetylcysteine or Vitamin E to see if this mitigates the toxicity.[3]
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low inhibitor concentrations.
Possible Cause:
-
High sensitivity of the cell line to the inhibitor.
-
Solvent toxicity.
-
Errors in concentration calculation or dilution.
Troubleshooting Steps:
-
Verify Dilutions: Double-check all calculations and ensure accurate serial dilutions of your inhibitor.
-
Run a Vehicle Control: Treat cells with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.[1]
-
Perform a Detailed Dose-Response Curve: Use a wider range of lower concentrations to pinpoint the IC50 and TC50 values more accurately.[1]
Problem 2: Inconsistent results between experiments.
Possible Cause:
-
Variations in cell seeding density.
-
Differences in cell confluency at the time of treatment.
-
Inconsistent incubation times.
-
Cell line instability or contamination.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well for every experiment.
-
Treat at Consistent Confluency: Begin inhibitor treatment when cells have reached a consistent and optimal level of confluency.
-
Maintain Consistent Timings: Adhere strictly to the planned incubation times for inhibitor exposure and assay steps.
-
Check Cell Line Health: Regularly monitor your cell lines for any signs of contamination or morphological changes.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from cytotoxicity and cell viability assays.
Table 1: Hypothetical Dose-Response Data for an FAAH Inhibitor
| Inhibitor Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | 98 | 2 |
| 1 | 95 | 5 |
| 10 | 75 | 25 |
| 50 | 52 | 48 |
| 100 | 30 | 70 |
Table 2: IC50 and TC50 Values for a Hypothetical Inhibitor in Different Cell Lines
| Cell Line | IC50 (µM) (Target Inhibition) | TC50 (µM) (Cell Viability) | Therapeutic Index (TC50/IC50) |
| Cell Line A | 5 | 50 | 10 |
| Cell Line B | 8 | 40 | 5 |
| Cell Line C | 2 | 5 | 2.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[3]
-
Inhibitor Treatment: Treat cells with a range of inhibitor concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[1]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[1]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[1]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[1]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
Caption: A streamlined workflow for assessing and minimizing inhibitor-induced toxicity.
Caption: Potential on-target and off-target mechanisms of inhibitor-induced toxicity.
Caption: A decision tree to troubleshoot the root cause of unexpected cell toxicity.
References
Technical Support Center: Interpreting Unexpected Results with PF-750
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PF-750.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] Its primary mechanism involves the covalent modification of the enzyme's active site serine nucleophile, leading to time-dependent inhibition.[1] FAAH is the primary enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.[2] By inhibiting FAAH, this compound increases the levels of anandamide and other bioactive fatty acid amides.
Q2: Is this compound known to have off-target effects?
Activity-based protein profiling has shown that this compound is highly selective for FAAH. At concentrations up to 500 µM, no discernible off-target activity has been reported against other serine hydrolases.[2] However, it is crucial to consider that all inhibitors have the potential for off-target effects, especially at high concentrations. If you observe unexpected phenotypes, it is advisable to perform counter-screening or other validation experiments.
Q3: What are the optimal storage and handling conditions for this compound?
This compound is typically supplied as a crystalline solid. For long-term storage, it is recommended to store it at -20°C.[2] Stock solutions are commonly prepared in organic solvents like DMSO or DMF.[2] It is advisable to prepare fresh dilutions for each experiment and to be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can be toxic to cells.
Troubleshooting Unexpected Experimental Results
Issue 1: Lower than Expected Potency (Higher IC50 Value)
An unexpectedly high IC50 value for this compound can arise from several factors related to the experimental setup and the inhibitor's properties.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Pre-incubation Time | This compound is a time-dependent inhibitor.[2] Its potency increases with the duration of pre-incubation with the FAAH enzyme before adding the substrate. Ensure a sufficient pre-incubation period (e.g., 30-60 minutes) to allow for covalent bond formation.[2] |
| Compound Instability or Degradation | This compound may degrade under certain experimental conditions (e.g., prolonged exposure to light, suboptimal pH, or high temperatures). Prepare fresh stock solutions and protect them from light. Evaluate the stability of this compound in your specific assay buffer and conditions.[3] |
| Solubility Issues | This compound may precipitate out of solution at higher concentrations in aqueous buffers, reducing its effective concentration. Visually inspect for precipitation. Consider using a lower final concentration or incorporating a solubilizing agent, ensuring the agent itself does not affect the assay.[4][5] |
| High Enzyme Concentration | At high concentrations of the FAAH enzyme, a significant portion of the inhibitor can be depleted through stoichiometric binding, leading to an underestimation of its potency. Optimize the enzyme concentration to ensure it is in the linear range of the assay. |
| Cell Line-Specific Differences | The apparent potency of this compound can vary between different cell lines due to variations in FAAH expression levels, cell membrane permeability, or the presence of efflux pumps.[6][7] It is recommended to determine the IC50 value specifically for each cell line used.[6] |
Troubleshooting Workflow: Lower than Expected Potency
Caption: Troubleshooting flowchart for unexpectedly high IC50 values of this compound.
Issue 2: High Background Signal in FAAH Activity Assays
A high background signal can mask the true inhibitory effect of this compound, leading to inaccurate results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Autohydrolysis of Substrate | Some fluorogenic or colorimetric substrates for FAAH can hydrolyze spontaneously, especially at the optimal pH for FAAH activity (around pH 9.0). Always include a "no-enzyme" control to measure and subtract the background signal from all readings. |
| Compound Interference | This compound itself might possess intrinsic fluorescence or absorbance at the wavelengths used for detection. Run a "no-enzyme, with compound" control to assess any direct interference from this compound. |
| Contaminated Reagents | Contamination of buffers or reagents with fluorescent or absorbing substances can lead to high background. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment. |
| Insufficient Washing (ELISA-based assays) | Inadequate washing steps in an ELISA-type assay can leave behind unbound detection antibodies, resulting in a high background signal. Increase the number and duration of wash steps. |
Issue 3: Unexpected Effects on Cell Viability
Observing unexpected changes in cell viability after treatment with this compound requires careful investigation to distinguish between on-target and off-target effects.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of solvents like DMSO used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) and include a vehicle control (medium with the same solvent concentration but without this compound). |
| Compound Precipitation | As mentioned earlier, this compound precipitation at high concentrations can lead to a lower effective concentration, potentially resulting in higher than expected cell viability. Visually inspect for precipitates. |
| Cell Culture Conditions | Factors such as cell seeding density, passage number, and media composition can influence the cellular response to a compound.[8][9] Standardize these parameters across experiments. |
| Activation of Alternative Signaling Pathways | Inhibition of FAAH leads to an accumulation of anandamide and other fatty acid amides. These molecules can interact with other receptors and signaling pathways besides cannabinoid receptors, potentially leading to unexpected effects on cell viability. Further investigation into the downstream effects of FAAH inhibition in your specific cell model may be necessary. |
Signaling Pathway: FAAH Inhibition by this compound
Caption: Mechanism of action of this compound as an irreversible FAAH inhibitor.
Experimental Protocols
Protocol 1: Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and can be used to determine the IC50 of this compound.[10][11][12]
Materials:
-
FAAH enzyme (recombinant human or from tissue lysate)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
DMSO (for dissolving this compound and substrate)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in FAAH Assay Buffer.
-
Prepare the FAAH substrate solution in DMSO or ethanol.
-
-
Assay Setup:
-
Add 80 µL of FAAH Assay Buffer to each well.
-
Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Add 10 µL of the diluted FAAH enzyme to all wells except the "no-enzyme" control wells (add 10 µL of FAAH Assay Buffer instead).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow for time-dependent inhibition.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30-60 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general method to assess the effect of this compound on cell viability.[13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (include a vehicle control).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Bioavailability of PF-750
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PF-750, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assays with this compound show high potency as a FAAH inhibitor, but I'm observing low efficacy in my in-vivo oral dosing studies. What is a likely cause?
A1: A common reason for the discrepancy between in-vitro potency and in-vivo efficacy is poor oral bioavailability. For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Low aqueous solubility and/or poor membrane permeability are often the primary factors limiting oral bioavailability. It is crucial to first characterize the physicochemical properties of this compound, such as its aqueous solubility and permeability, to diagnose the underlying issue.
Q2: What initial steps can I take to improve the bioavailability of this compound?
A2: The initial focus should be on enhancing the dissolution rate and solubility of this compound. Several formulation strategies can be explored to achieve this. These can be broadly categorized into particle size reduction, solid dispersions, and lipid-based formulations. It is recommended to start with small-scale formulation screening studies to identify the most promising approach for this compound.
Q3: Are there any specific excipients that are known to improve the solubility of compounds similar to this compound?
A3: While specific excipient compatibility for this compound is not publicly available, general strategies for poorly soluble drugs can be applied. Screening a variety of pharmaceutically acceptable solvents, co-solvents, surfactants, and polymers is a standard approach. For compounds with low solubility, co-solvents like PEG 400 and propylene glycol, and surfactants such as polysorbate 80 and Cremophor EL are often effective. The choice of excipient will depend on the specific physicochemical properties of this compound.
Q4: How can I assess the impact of my formulation strategy on the bioavailability of this compound?
A4: The most direct way to assess the impact of a formulation strategy is through in-vivo pharmacokinetic (PK) studies in an appropriate animal model. By comparing the plasma concentration-time profiles of this compound after oral administration of different formulations, you can determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which collectively indicate the extent of bioavailability enhancement.
Troubleshooting Guide
Issue 1: this compound precipitates out of my formulation during storage or upon dilution.
-
Possible Cause: The concentration of this compound in your formulation may be exceeding its thermodynamic solubility, leading to a supersaturated and unstable state.
-
Solution:
-
Consider reducing the concentration of this compound in the formulation.
-
Incorporate a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), into your formulation to maintain a supersaturated state.
-
If the solubility of this compound is pH-dependent, ensure your formulation is adequately buffered to maintain an optimal pH upon storage and dilution.
-
Issue 2: There is high variability in the plasma concentrations of this compound across my study animals.
-
Possible Cause:
-
Lack of Formulation Homogeneity: For suspensions, inconsistent dosing can result from inadequate mixing. For solutions, the compound may not be fully dissolved.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.
-
-
Solution:
-
Ensure your formulation is uniform before each administration. For suspensions, use a vortex or sonication to ensure homogeneity. For solutions, visually confirm that the drug is fully dissolved.
-
Standardize the feeding schedule for your study animals to minimize variability due to food effects.
-
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of this compound to a fixed volume of each individual excipient and various binary and ternary mixtures.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is achieved.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant and a polymer).
-
Introduce the pre-suspension into a laboratory-scale bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill the suspension at a controlled temperature for a specified duration.
-
Monitor the particle size distribution of the suspension at regular intervals using a particle size analyzer (e.g., dynamic light scattering).
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
Protocol 3: In-Vivo Pharmacokinetic Study in Rodents
Objective: To compare the oral bioavailability of different this compound formulations.
Methodology:
-
Acclimate the study animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days.
-
Fast the animals overnight prior to dosing, with free access to water.
-
Divide the animals into groups, with each group receiving a different this compound formulation or a control (e.g., an aqueous suspension of unformulated this compound).
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable route (e.g., tail vein or saphenous vein).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Excipients
| Excipient/Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| PEG 400 | 500 |
| Propylene Glycol | 350 |
| Polysorbate 80 (5% in water) | 150 |
| PEG 400 / Water (50:50) | 250 |
| PEG 400 / Polysorbate 80 / Water (40:10:50) | 400 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 4 | 300 | 100 |
| PEG 400 Solution | 250 | 2 | 1500 | 500 |
| Nanosuspension | 400 | 1 | 2400 | 800 |
Visualizations
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Caption: Workflow for improving the bioavailability of this compound.
Caption: Logical flow for troubleshooting low in-vivo efficacy of this compound.
Preventing degradation of PF-750 during experiments
Technical Support Center: Compound-X
Disclaimer: The compound "PF-750" could not be definitively identified as a specific chemical compound used in research settings based on the conducted searches. The following technical support center has been created as a detailed template using the placeholder "Compound-X." This guide is intended for researchers, scientists, and drug development professionals and can be adapted for a specific small molecule once its identity is confirmed.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Compound-X degradation during my experiment?
A1: Signs of degradation can include a noticeable decrease in the expected biological effect, inconsistent results between experimental replicates, or a complete loss of activity.[1] Analytically, you might observe the appearance of new peaks or a decrease in the main compound peak in chromatography analyses like HPLC.
Q2: What are the primary factors that can cause Compound-X to degrade in my experimental setup?
A2: The main factors contributing to the degradation of small molecules are hydrolysis, oxidation, light exposure (photodegradation), and temperature.[2] The pH of your solution can also significantly impact stability, as can the presence of certain enzymes in cell-based assays.[2]
Q3: How should I properly store the lyophilized powder and stock solutions of Compound-X?
A3: Lyophilized powder should be stored in a cool, dry, and dark environment, typically at -20°C or lower.[3] Once reconstituted into a stock solution (e.g., in DMSO), it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[1][4]
Q4: Can the solvent I use to dissolve Compound-X affect its stability?
A4: Absolutely. The choice of solvent is critical. Always use high-purity, anhydrous solvents when possible.[5] Some compounds can be unstable in protic solvents. It is crucial to refer to the manufacturer's datasheet for recommended solvents and to keep the final concentration in your experimental medium low to avoid toxicity and precipitation.[1]
Q5: What is the "hook effect" and could it be mistaken for degradation?
A5: While not a degradation issue, the "hook effect" can appear as a loss of efficacy at high concentrations, which might be misinterpreted. This phenomenon is common with targeted protein degraders (like PROTACs) where excessive concentrations can lead to the formation of non-productive binary complexes instead of the necessary ternary complex for degradation.
Troubleshooting Guides
Issue 1: The biological effect of Compound-X diminishes over the course of a long-term experiment.
| Possible Cause | Troubleshooting Steps |
| Chemical Instability in Media | 1. Perform a Stability Study: Incubate Compound-X in your cell culture media for the duration of your experiment and analyze its concentration at different time points using HPLC. 2. Replenish Compound: If stability is limited, consider replenishing the media with fresh Compound-X at regular intervals. |
| Metabolic Inactivation by Cells | 1. Maintain Consistent Cell Density: High cell confluency can lead to increased metabolic activity. Keep cell density consistent across experiments.[1] 2. Use a Positive Control: Include a known stable compound to ensure the experimental system is functioning correctly. |
| Adsorption to Labware | 1. Use Low-Binding Plastics: Consider using low-adhesion microplates and tubes, especially for hydrophobic compounds. 2. Pre-treat Surfaces: In some cases, pre-treating labware with a blocking agent like bovine serum albumin (BSA) can help. |
Issue 2: Inconsistent results are observed between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Stock Solution Inconsistency | 1. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh stocks from the powdered compound.[1] 2. Aliquot for Single Use: To prevent degradation from multiple freeze-thaw cycles, aliquot stock solutions into single-use volumes.[3] 3. Verify Concentration: Use spectrophotometry or HPLC to confirm the concentration of your stock solution.[1] |
| Pipetting Errors | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Positive Displacement Pipettes: For viscous solvents like DMSO, consider using positive displacement pipettes for higher accuracy. |
| Uneven Cell Seeding | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure an even distribution of cells in each well. |
Data Presentation: Stability of Compound-X
Table 1: Stability of Compound-X Under Various Storage Conditions
| Condition | Solvent | Duration | Remaining Compound (%) | Notes |
| -80°C | DMSO | 6 months | 99.5 ± 0.3 | Highly stable when frozen. |
| -20°C | DMSO | 6 months | 98.2 ± 0.5 | Stable, but -80°C is preferred. |
| 4°C | DMSO | 1 month | 91.4 ± 1.2 | Gradual degradation observed. |
| Room Temp (25°C) | DMSO | 24 hours | 85.7 ± 2.1 | Significant degradation. Avoid. |
| Freeze-Thaw Cycles (x5) | DMSO | - | 92.1 ± 1.8 | Avoid multiple freeze-thaw cycles. |
Table 2: Stability of Compound-X in Solution at 37°C
| Solution (pH) | Incubation Time (hours) | Remaining Compound (%) |
| Cell Culture Media (pH 7.4) | 0 | 100 |
| 8 | 94.3 ± 1.1 | |
| 24 | 82.5 ± 2.5 | |
| 48 | 68.1 ± 3.0 | |
| Acidic Buffer (pH 5.0) | 24 | 75.4 ± 2.8 |
| Basic Buffer (pH 8.5) | 24 | 89.0 ± 1.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Compound-X
This protocol is designed to identify potential degradation products and pathways for Compound-X.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Compound-X in a suitable solvent (e.g., Acetonitrile:Water 50:50).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
3. Analysis:
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a UV detector).
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.
Protocol 2: Solution Stability in Cell Culture Media
This protocol assesses the stability of Compound-X under typical cell culture conditions.
1. Preparation of Test Solution:
-
Spike pre-warmed cell culture medium (e.g., DMEM with 10% FBS) with Compound-X to a final concentration of 10 µM.
2. Incubation:
-
Place the solution in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO₂.
3. Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.
4. Sample Preparation:
-
Immediately stop any potential degradation by adding 3 volumes of ice-cold acetonitrile to the aliquot to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
5. Analysis:
-
Analyze the samples by HPLC to determine the concentration of Compound-X remaining at each time point.
-
Plot the percentage of remaining Compound-X against time to determine its stability profile.
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound-X.
Experimental Workflow
Caption: Workflow for a forced degradation study of a test compound.
References
Technical Support Center: Validating FAAH Inhibition by PF-750 in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the inhibition of Fatty Acid Amide Hydrolase (FAAH) by PF-750 in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit FAAH?
This compound is a potent and selective covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). It functions by irreversibly binding to the catalytic serine residue (Ser241) in the active site of the FAAH enzyme. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its endogenous substrates, such as anandamide.
Q2: What is the expected IC50 for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for FAAH is dependent on the pre-incubation time with the enzyme due to its covalent mechanism of action. Longer pre-incubation times will result in a lower apparent IC50 value as more enzyme becomes irreversibly inhibited. It is crucial to maintain consistent pre-incubation times across experiments for comparable results.
Q3: How can I confirm that this compound is inhibiting FAAH in my tissue samples?
FAAH inhibition can be validated using two primary methods:
-
FAAH Activity Assay: This biochemical assay directly measures the enzymatic activity of FAAH in your tissue homogenates. A decrease in FAAH activity in the presence of this compound compared to a vehicle control confirms inhibition.
-
Western Blotting: This technique allows you to assess the levels of FAAH protein in your tissue lysates. While it doesn't directly measure activity, it can confirm the presence of the target protein and help troubleshoot issues related to protein degradation or low expression.
Q4: What are the key considerations when working with tissue samples?
Proper handling of tissue samples is critical for obtaining reliable data. Key considerations include:
-
Rapid Harvesting and Freezing: To prevent protein degradation, tissues should be harvested quickly and immediately snap-frozen in liquid nitrogen.
-
Storage: Store frozen tissues at -80°C for long-term stability.
-
Homogenization: Homogenize tissues on ice in a suitable lysis buffer containing protease inhibitors to prevent enzymatic degradation of FAAH.
Troubleshooting Guides
FAAH Activity Assay
| Problem | Possible Cause | Suggested Solution |
| No or low FAAH activity in control samples | 1. Improper tissue handling leading to enzyme degradation. 2. Low FAAH expression in the chosen tissue type. 3. Inactive substrate or other assay reagents. | 1. Ensure rapid harvesting and snap-freezing of tissues. Use fresh lysis buffer with protease inhibitors. 2. Refer to literature for expected FAAH activity in your tissue of interest (see Table 1). Consider using a tissue with higher known FAAH expression (e.g., brain, liver) as a positive control. 3. Check the expiration dates and proper storage of all reagents. Test the substrate with a known active FAAH enzyme source. |
| High background fluorescence | 1. Contaminated assay buffer or reagents. 2. Non-enzymatic hydrolysis of the substrate. | 1. Use fresh, high-quality reagents and filtered buffers. 2. Run a "no-enzyme" control (assay buffer + substrate) to determine the level of non-enzymatic hydrolysis. Subtract this background from all readings. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during the assay. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Gently mix the contents of each well after adding reagents. 3. Maintain a constant temperature (e.g., 37°C) throughout the incubation period. |
| IC50 value for this compound is higher than expected | 1. Insufficient pre-incubation time. 2. This compound degradation. 3. High protein concentration in the assay. | 1. Increase the pre-incubation time of the tissue homogenate with this compound to allow for covalent binding. A time course experiment (e.g., 15, 30, 60 minutes) can help determine the optimal pre-incubation time. 2. Prepare fresh dilutions of this compound for each experiment. 3. High protein concentrations can lead to non-specific binding of the inhibitor. Optimize the amount of tissue homogenate used in the assay. |
Western Blotting for FAAH
| Problem | Possible Cause | Suggested Solution |
| No or weak FAAH band | 1. Low FAAH expression in the tissue. 2. Inefficient protein extraction. 3. Poor antibody binding. 4. Inefficient protein transfer to the membrane. | 1. Use a positive control tissue known to have high FAAH expression (e.g., brain). 2. Use a lysis buffer optimized for membrane proteins. Ensure complete homogenization and sonication. 3. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). 4. Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage. |
| High background | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 2. Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with low background. 3. Increase the number and duration of wash steps with TBST. |
| Non-specific bands | 1. Primary antibody is not specific enough. 2. Protein degradation. | 1. Use a well-validated antibody specific for FAAH. Include a negative control (e.g., lysate from FAAH knockout tissue if available). 2. Add protease inhibitors to the lysis buffer and keep samples on ice during preparation. |
| "Smiling" or distorted bands | 1. Uneven heating of the gel during electrophoresis. | 1. Run the gel at a lower voltage or in a cold room to minimize heat generation. |
Quantitative Data
Table 1: Reported FAAH Activity in Different Mouse Tissues
| Tissue | FAAH Activity (pmol/min/mg protein) | Reference |
| Brain | 150 - 300 | [1] |
| Liver | 200 - 400 | [1][2] |
| Kidney | 100 - 250 | [1] |
| Small Intestine | 50 - 150 | [3] |
Note: These values are approximate and can vary depending on the specific assay conditions and mouse strain.
Experimental Protocols
Detailed Protocol for Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring FAAH activity in tissue homogenates.
Materials:
-
Tissue homogenates (prepared in cold assay buffer)
-
This compound or other inhibitors
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation/Emission = ~360/465 nm)
Procedure:
-
Tissue Homogenate Preparation:
-
Homogenize ~10 mg of tissue in 100 µL of ice-cold FAAH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
Add 50 µL of diluted tissue homogenate to each well.
-
For inhibitor studies, add this compound at various concentrations and pre-incubate for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the FAAH substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 10-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
To determine this compound IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Detailed Protocol for Western Blotting of FAAH
Materials:
-
Tissue lysates (prepared in RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FAAH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Determine the protein concentration of the tissue lysates.
-
Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. .
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-FAAH antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Visualizations
FAAH Signaling Pathway and Inhibition by this compound
References
Validation & Comparative
A Comparative Guide to Irreversible FAAH Inhibitors: PF-750 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the irreversible Fatty Acid Amide Hydrolase (FAAH) inhibitor PF-750 with other notable irreversible inhibitors, URB597 and PF-04457845. The information presented is supported by experimental data to assist researchers in selecting the most suitable compounds for their studies.
Introduction to Irreversible FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Irreversible inhibition of FAAH leads to a sustained increase in the levels of these endogenous signaling molecules, which has shown therapeutic potential for a range of conditions, including pain, inflammation, and anxiety, without the psychoactive side effects associated with direct cannabinoid receptor agonists. Irreversible inhibitors form a covalent bond with the enzyme, leading to prolonged and efficient inhibition.
Quantitative Comparison of Inhibitor Potency and Selectivity
The potency of irreversible inhibitors is most accurately compared using the second-order rate constant (kinact/Ki). However, IC50 values are more commonly reported and are included here for comparison. Selectivity is a critical factor, and data from competitive activity-based protein profiling (ABPP) is presented to illustrate the off-target profiles of these inhibitors.
Table 1: In Vitro Potency of Irreversible FAAH Inhibitors
| Compound | IC50 (nM) | kinact/Ki (M-1s-1) | Target | Species | Notes |
| This compound | 16.2 | Not Reported | FAAH | Not Specified | Displays no activity at a range of other serine hydrolases. |
| URB597 | ~3-5 | Not Reported | FAAH | Human, Rat | Selective, with no significant activity on other cannabinoid-related targets. |
| PF-04457845 | 7.2 | 40,300 | FAAH | Human | Highly selective against other serine hydrolases. |
Table 2: In Vivo Efficacy of Irreversible FAAH Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| This compound | Murine Breast Cancer Model | Not Specified | Not Specified | Reduced tumor growth. | |
| URB597 | Rat Inflammatory Pain Model | 0.3 mg/kg | Intraperitoneal | Reduced allodynia and hyperalgesia. | |
| Adolescent Mice | 0.5 mg/kg | Not Specified | Prevented attentional impairments by distractors. | ||
| Spontaneously Hypertensive Rats | Not Specified | Intraperitoneal (14 days) | Increased brain anandamide levels. | ||
| PF-04457845 | Rat Inflammatory Pain Model | 0.1 mg/kg | Oral | Efficacy comparable to naproxen at 10 mg/kg. | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of FAAH inhibitors.
Fluorometric FAAH Inhibition Assay
This assay is used to determine the in vitro potency (IC50) of FAAH inhibitors.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
Test inhibitor (e.g., this compound)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in FAAH Assay Buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant FAAH in cold FAAH Assay Buffer to a predetermined optimal concentration.
-
Assay Reaction: a. Add the diluted test inhibitor solutions to the wells of the 96-well plate. b. Add the diluted FAAH enzyme solution to the wells. c. For irreversible inhibitors, pre-incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes) to allow for covalent bond formation. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity (Excitation: ~340-360 nm, Emission: ~450-465 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). b. Determine the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.
Materials:
-
Cell or tissue lysate
-
Test inhibitor
-
Broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., fluorescent dye or biotin)
-
SDS-PAGE gels
-
In-gel fluorescence scanner or streptavidin beads and mass spectrometer
Procedure:
-
Proteome Preparation: Prepare a lysate from cells or tissues of interest.
-
Inhibitor Incubation: Pre-incubate the proteome with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specified time.
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate to allow for covalent labeling of active enzymes.
-
Analysis: a. Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the active enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that enzyme. b. Mass Spectrometry-Based: If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and identify them by mass spectrometry. Compare the spectral counts or signal intensity of identified proteins between the inhibitor-treated and control samples to determine the inhibitor's targets.
Visualizations
FAAH Signaling Pathway and Inhibition
Caption: FAAH signaling pathway and the mechanism of irreversible inhibition.
Experimental Workflow for FAAH Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of FAAH inhibitors.
Unveiling the Selectivity of PF-750: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount. This guide provides a comprehensive validation of PF-750's selectivity for Fatty Acid Amide Hydrolase (FAAH), comparing its performance against other known FAAH inhibitors and detailing the experimental methodologies used for its characterization.
This compound is a potent, irreversible inhibitor of FAAH, an enzyme of significant interest in the endocannabinoid system. Its efficacy as a research tool is critically dependent on its selectivity for FAAH over other enzymes, particularly other serine hydrolases. This guide delves into the experimental data that substantiates the high selectivity of this compound.
Comparative Analysis of FAAH Inhibitor Potency and Selectivity
This compound distinguishes itself through its remarkable selectivity for FAAH. While a comprehensive quantitative analysis of its inhibitory activity against a wide panel of serine hydrolases is not extensively documented in publicly available literature, activity-based protein profiling (ABPP) studies have consistently demonstrated its high specificity.
| Inhibitor | Target | Mechanism of Action | IC50 / k_inact/K_i for FAAH | Selectivity Profile |
| This compound | FAAH | Covalent, Irreversible (Carbamylation of active site serine) | IC50: 16.2 nM - 595 nM (time-dependent)[1][2] | Highly selective for FAAH. No discernible off-target activity against other serine hydrolases in various tissue proteomes at concentrations up to 500 µM[3]. |
| URB597 | FAAH | Covalent, Irreversible | IC50: ~5 nM | Selective for FAAH in the brain, but known to inhibit other serine hydrolases, particularly carboxylesterases, in peripheral tissues like the liver. |
| OL-135 | FAAH | Reversible | - | Exhibits high selectivity for FAAH over other serine hydrolases[4]. |
| PF-3845 | FAAH | Covalent, Irreversible | k_inact/K_i: ~14,347 M⁻¹s⁻¹ | Reported to be a highly selective FAAH inhibitor with improved potency over this compound[4][5]. |
Note: The IC50 values for irreversible inhibitors like this compound are time-dependent, reflecting the covalent nature of the interaction. The rate of inactivation (k_inact/K_i) is a more accurate measure of potency for such inhibitors.
Experimental Protocols
The cornerstone for validating the selectivity of FAAH inhibitors like this compound is Competitive Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of an inhibitor's engagement with its target and potential off-targets within a complex biological sample.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
Objective: To determine the selectivity of this compound for FAAH against a panel of other serine hydrolases in a native biological sample.
Principle: This method utilizes a broad-spectrum activity-based probe (ABP), such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine or biotin), that covalently labels the active site of many serine hydrolases. By pre-incubating the proteome with an inhibitor (e.g., this compound), the inhibitor will bind to its target enzyme(s), preventing subsequent labeling by the ABP. The selectivity of the inhibitor is then determined by observing the reduction in probe labeling for specific enzymes.
Materials:
-
Test inhibitor: this compound
-
Comparative inhibitors: URB597, PF-3845 (optional)
-
Proteome sample: Cell lysates or tissue homogenates (e.g., brain, liver)
-
Activity-Based Probe (ABP): Fluorophosphonate-rhodamine (FP-rhodamine) or a similar broad-spectrum serine hydrolase probe.
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
-
Standard laboratory reagents and equipment
Procedure:
-
Proteome Preparation: Prepare lysates or homogenates from the desired cells or tissues in an appropriate buffer. Determine the total protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound (and comparative inhibitors) or vehicle (DMSO) for a defined period (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add the FP-rhodamine probe to each reaction to a final concentration of ~1 µM. Incubate for a specific time (e.g., 15-30 minutes at room temperature).
-
Quenching and Sample Preparation: Stop the labeling reaction by adding 2x SDS-PAGE loading buffer. Denature the samples by heating.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the probe-labeled proteins.
-
Analysis: Compare the fluorescent banding pattern between the vehicle-treated and inhibitor-treated lanes. A significant decrease or disappearance of a band in the inhibitor-treated lane indicates that the inhibitor has bound to that specific enzyme, preventing probe labeling. The selectivity of this compound is confirmed if only the band corresponding to FAAH shows a significant reduction in fluorescence intensity, while other bands remain unaffected.
Visualizing the Experimental Workflow and FAAH Signaling
To further clarify the experimental process and the biological context of FAAH inhibition, the following diagrams are provided.
References
- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Serine Hydrolases in the Leishmania Host–Pathogen Interactome Using Cell‐Permeable Activity‐Based Fluorophosphonate Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
PF-750: A Comparative Guide to its Cross-Reactivity with Other Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the serine hydrolase inhibitor PF-750 with other relevant compounds, focusing on its cross-reactivity profile. The information presented herein is supported by experimental data to aid in the selection of appropriate chemical probes for research and therapeutic development.
Introduction to this compound
This compound, or N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide, is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway.[1] FAAH is responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids. Inhibition of FAAH leads to an increase in the levels of these lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects, making FAAH a significant therapeutic target.[1]
Selectivity Profile of this compound
A critical attribute of any chemical inhibitor is its selectivity for its intended target. Off-target effects can lead to undesirable side effects and confound experimental results. This compound has been demonstrated to be a remarkably selective inhibitor of FAAH.
Comparison with Other FAAH Inhibitors
To provide a broader context for the selectivity of this compound, the following table summarizes the activity and known off-targets of other commonly used FAAH inhibitors.
| Inhibitor | Target | IC₅₀ (FAAH) | Known Off-Targets |
| This compound | FAAH | 16.2 nM[2] | None identified in broad serine hydrolase screening[1] |
| URB597 | FAAH | ~5 nM | Liver carboxylesterases, Triacylglycerol hydrolase (TGH) |
| PF-3845 | FAAH | Ki = 230 nM | Highly selective, with negligible activity against FAAH-2 |
| OL-135 | FAAH | - | High selectivity for FAAH over other serine hydrolases |
Experimental Protocols
The selectivity of this compound and other serine hydrolase inhibitors is primarily determined using a technique called Competitive Activity-Based Protein Profiling (ABPP) .
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the selectivity of an inhibitor against a large number of serine hydrolases simultaneously in a complex biological sample.
Principle: This method utilizes a broad-spectrum activity-based probe (ABP) that covalently binds to the active site of many serine hydrolases. A common choice is a fluorophosphonate (FP)-based probe tagged with a reporter molecule, such as a fluorophore (e.g., rhodamine) or biotin. In a competitive experiment, the proteome is first incubated with the test inhibitor. If the inhibitor binds to a specific serine hydrolase, it will block the subsequent binding of the ABP. The inhibition can then be visualized and quantified by the reduction or absence of the probe's signal for that particular enzyme.[3]
Detailed Protocol:
-
Proteome Preparation:
-
Homogenize tissues (e.g., mouse brain or liver) or cell pellets in an appropriate lysis buffer (e.g., Tris-buffered saline) on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (proteome lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the proteome lysate with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate-rhodamine (FP-rhodamine) probe, to each reaction at a final concentration of, for example, 1 µM.[2]
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent labeling of active serine hydrolases that are not blocked by the inhibitor.
-
-
Analysis:
-
Gel-Based Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that enzyme.
-
-
Mass Spectrometry-Based Analysis:
-
For a more comprehensive and quantitative analysis, a biotinylated ABP can be used.
-
After labeling, the probe-labeled proteins are enriched using streptavidin beads.
-
The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the inhibited serine hydrolases.
-
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.
Conclusion
This compound stands out as a highly selective inhibitor of FAAH, a crucial enzyme in the endocannabinoid system. Its remarkable selectivity, as determined by activity-based protein profiling, minimizes the potential for off-target effects, making it an invaluable tool for both basic research and as a scaffold for the development of therapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel serine hydrolase inhibitors.
References
A Comparative Analysis of PF-750 and First-Generation FAAH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the fatty acid amide hydrolase (FAAH) inhibitor PF-750 against first-generation FAAH inhibitors. This analysis is supported by experimental data to inform research and development decisions.
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3] Inhibition of FAAH elevates endogenous levels of these signaling lipids, presenting a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and anxiety disorders, potentially with fewer side effects than direct cannabinoid receptor agonists.[2][3] This guide focuses on a comparative analysis of this compound, a notable FAAH inhibitor, and first-generation inhibitors, highlighting key differences in their biochemical and pharmacological profiles.
Mechanism of Action: A Shift Towards Specificity
First-generation FAAH inhibitors were often designed based on the structure of the natural substrate, leading to potent but frequently non-selective compounds.[4][5] These early inhibitors, such as the organophosphorus compound methyl arachidonyl fluorophosphonate (MAFP), were effective at blocking FAAH but also inhibited other serine hydrolases.[4] Another widely studied first-generation inhibitor is URB597, an O-arylcarbamate that acts as a potent, irreversible inhibitor of FAAH.[2][6][7] While more selective than substrate-derived inhibitors, URB597 has been shown to interact with other serine hydrolases, particularly at higher concentrations.[8] OL-135 represents a class of reversible, competitive first-generation inhibitors.[9]
This compound belongs to a newer class of piperidine/piperazine urea-based inhibitors.[4] Like URB597, this compound is a time-dependent, irreversible inhibitor that covalently modifies the catalytic serine nucleophile (Ser241) in the FAAH active site through carbamylation.[4][10] However, a key distinction of this class of inhibitors, including this compound, is their remarkable selectivity for FAAH over other serine hydrolases, a significant improvement compared to many first-generation compounds.[4][10]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the key quantitative parameters for this compound and representative first-generation FAAH inhibitors, providing a clear comparison of their potency and, where available, their selectivity.
| Inhibitor | Primary Target | Mechanism of Action | IC50 (nM) | Species | Reference |
| This compound | FAAH | Irreversible, Covalent | 16.2 (60 min preincubation) | Human (recombinant) | [10] |
| URB597 | FAAH | Irreversible, Covalent | 4.6 | Human | [2] |
| OL-135 | FAAH | Reversible, Competitive | 208 | Human FAAH | [4] |
| MAFP | FAAH and other serine hydrolases | Irreversible, Covalent | Not specified | Not specified | [4] |
Table 1: Potency of this compound and First-Generation FAAH Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of the inhibitors against FAAH. Lower values indicate higher potency.
| Inhibitor | Primary Target | Off-Target(s) | Selectivity Profile | Reference |
| This compound | FAAH | Not specified | Highly selective; no discernible off-site activity up to 500 µM in various human and murine tissue proteomes. | [10] |
| URB597 | FAAH | Carboxylesterases | Generally selective for FAAH, but can inhibit other serine hydrolases in peripheral tissues. | [6][8] |
| OL-135 | FAAH | Not specified | Selective, but less so than later generation inhibitors. | [9] |
| MAFP | FAAH | Multiple lipid hydrolases | Lacks selectivity for FAAH relative to other lipid hydrolases. | [4] |
Table 2: Selectivity Profiles of this compound and First-Generation FAAH Inhibitors. This table provides a qualitative and, where possible, quantitative overview of the inhibitors' selectivity.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the context of FAAH inhibition and the methodologies used to characterize these inhibitors, the following diagrams are provided.
Caption: FAAH Signaling Pathway and Inhibition.
Caption: Experimental Workflow for FAAH Inhibitor Comparison.
Caption: Logical Comparison of Inhibitor Classes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of FAAH inhibitors. Below are outlines of key experimental protocols.
Protocol 1: Fluorometric FAAH Activity Assay for IC50 Determination
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.
Materials and Reagents:
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[11]
-
FAAH Enzyme: Recombinant human or rat FAAH, or lysate from tissues/cells expressing FAAH.[1][12]
-
FAAH Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).[13][14]
-
Test Inhibitors: this compound and first-generation inhibitors dissolved in a suitable solvent (e.g., DMSO).[2]
-
96-well plates: Black, flat-bottom plates suitable for fluorescence measurements.[12]
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the FAAH enzyme and inhibitors in FAAH Assay Buffer. Prepare a working solution of the AAMCA substrate.[1]
-
Assay Setup: In a 96-well plate, add the FAAH enzyme solution to each well. Then, add various concentrations of the test inhibitor or vehicle control.[11]
-
Pre-incubation: For irreversible inhibitors like this compound and URB597, pre-incubate the plate for a defined period (e.g., 5-60 minutes) at 37°C to allow for covalent modification of the enzyme.[1][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.[11]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 10-60 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[11][12]
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal curve.[1]
Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire enzyme family in a complex biological sample.[15]
Materials and Reagents:
-
Cell or Tissue Lysates: Proteomes from relevant human or murine cells or tissues.[10]
-
Activity-Based Probe (ABP): A reactive probe that covalently binds to the active site of serine hydrolases, such as a fluorophosphonate (FP)-based probe (e.g., FP-TAMRA).[15][16]
-
Test Inhibitors: this compound and first-generation inhibitors.
-
SDS-PAGE and Gel Imaging System.
Procedure:
-
Proteome Incubation: Pre-incubate the cell or tissue lysates with various concentrations of the test inhibitor or vehicle control for a specified time.[15]
-
Probe Labeling: Add the activity-based probe to the lysates and incubate to allow for covalent labeling of the active serine hydrolases that were not inhibited by the test compound.[15]
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.[15]
-
Gel Imaging: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent bands corresponds to the activity of the respective hydrolases.[15]
-
Data Analysis: A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that enzyme. The selectivity of the inhibitor is determined by its ability to reduce the signal from FAAH without affecting the signals from other serine hydrolases.[15]
Protocol 3: In Vivo Model of Inflammatory Pain
This protocol describes a common animal model used to evaluate the efficacy of FAAH inhibitors in reducing inflammatory pain.
Materials and Reagents:
-
Animals: Rats or mice.
-
Inflammatory Agent: Carrageenan or Complete Freund's Adjuvant (CFA).[17][18]
-
Test Inhibitors: this compound and first-generation inhibitors formulated for in vivo administration (e.g., intraperitoneal injection).[19]
-
Nociceptive Testing Equipment: Von Frey filaments for mechanical allodynia or a radiant heat source for thermal hyperalgesia.
Procedure:
-
Induction of Inflammation: Induce localized inflammation by injecting carrageenan or CFA into the plantar surface of the animal's hind paw.[17][18]
-
Drug Administration: At a specified time point after the induction of inflammation, administer the test inhibitor or vehicle control to the animals.[19]
-
Behavioral Assessment: At various times after drug administration, assess the animal's pain response.
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.[19]
-
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the inhibitor-treated and vehicle-treated groups to determine the analgesic efficacy of the compound. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.[19]
Conclusion
The development of FAAH inhibitors has evolved from broad-spectrum, first-generation compounds to highly selective agents like this compound. While first-generation inhibitors such as URB597 have been invaluable tools for elucidating the role of the endocannabinoid system, their potential for off-target effects necessitates careful interpretation of experimental results. This compound and related compounds, with their improved selectivity profile, offer a more precise means to probe the physiological and pathological functions of FAAH. This enhanced specificity is a critical attribute for the development of safer and more effective therapeutic agents targeting the endocannabinoid system. The choice of inhibitor will ultimately depend on the specific goals of the research, with highly selective compounds being preferable for studies aiming to specifically dissect the role of FAAH.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cannabinoid Modulators: Spotlight on PF-04457845
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational cannabinoid modulator PF-04457845 with other classes of cannabinoid signaling modulators. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Introduction to Cannabinoid Modulation
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary targets for cannabinoid-based therapeutics are the cannabinoid receptors CB1 and CB2, and the enzymes responsible for the degradation of endocannabinoids, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Modulation of the ECS can be achieved through direct receptor agonism or antagonism, allosteric modulation, or by inhibiting the metabolic enzymes to enhance endogenous cannabinoid tone. This guide focuses on comparing the efficacy of these different modulatory approaches, with a particular focus on the FAAH inhibitor, PF-04457845.
Data Presentation: Comparative Efficacy of Cannabinoid Modulators
The following tables summarize the quantitative data for PF-04457845 and other representative cannabinoid modulators.
Table 1: In Vitro Potency and Selectivity of Cannabinoid Modulators
| Compound | Class | Target | Potency (IC50/Ki) | Selectivity |
| PF-04457845 | FAAH Inhibitor | Human FAAH | IC50: 7.2 nM[1][2][3][4] | Highly selective for FAAH over other serine hydrolases.[1][4][5] |
| JZL184 | MAGL Inhibitor | Mouse brain MAGL | IC50: 8 nM[6][7][8] | >300-fold selectivity for MAGL over FAAH.[7] |
| ABX-1431 | MAGL Inhibitor | Human MAGL | IC50: 14 nM | >100-fold selectivity against ABHD6 and >200-fold selectivity against PLA2G7. |
| GAT211 | CB1 Positive Allosteric Modulator (PAM) | CB1 Receptor | N/A (enhances agonist binding) | N/A |
| ZCZ011 | CB1 Positive Allosteric Modulator (PAM) | CB1 Receptor | N/A (enhances agonist binding)[9] | N/A |
| CP55,940 | CB1/CB2 Agonist | CB1 Receptor | Ki: 0.58 nM[10] | Non-selective |
| CB2 Receptor | Ki: 0.68 nM[10] | |||
| WIN55,212-2 | CB1/CB2 Agonist | CB1 Receptor | Ki: 1.9 nM[11] | Non-selective |
| CB2 Receptor | Ki: 0.28-16.2 nM |
Table 2: Preclinical and Clinical Efficacy of Cannabinoid Modulators
| Compound | Model/Indication | Key Findings | Reference |
| PF-04457845 | Rat inflammatory pain (CFA model) | Potent antinociceptive effects with a minimum effective dose of 0.1 mg/kg.[1][2][3] | --INVALID-LINK-- |
| Human osteoarthritis pain | Failed to induce effective analgesia compared to placebo.[12][13] | --INVALID-LINK-- | |
| JZL184 | Mouse models of pain, anxiety | Induces analgesia, hypomotility, and hypothermia.[6] | --INVALID-LINK-- |
| ABX-1431 | Tourette Syndrome (human clinical trial) | Showed a positive impact on key measures of Tourette Syndrome symptoms.[10][14][15] | --INVALID-LINK-- |
| GAT211 | Mouse models of neuropathic and inflammatory pain | Suppressed allodynia without producing cannabimimetic side effects or tolerance.[16] | --INVALID-LINK-- |
| ZCZ011 | Mouse model of opioid dependence | Attenuated naloxone-precipitated withdrawal signs.[17] | --INVALID-LINK-- |
| WIN55,212-2 | Rat model of neuropathic pain | Alleviated allodynia and hyperalgesia.[18] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited data.
Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against FAAH.
Principle: This fluorometric assay measures the hydrolysis of a non-fluorescent FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA) to a fluorescent product (7-amino-4-methylcoumarin - AMC). The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Recombinant human FAAH enzyme
-
FAAH Substrate (AAMCA)
-
Test compound (e.g., PF-04457845) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottomed plates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of the test compound in FAAH Assay Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Test wells: 10 µL of test compound dilution and 170 µL of FAAH Assay Buffer.
-
Positive control (100% activity): 10 µL of solvent and 170 µL of FAAH Assay Buffer.
-
Negative control (no enzyme): 180 µL of FAAH Assay Buffer.
-
-
Add 10 µL of diluted FAAH enzyme solution to the test and positive control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of FAAH substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [3H]CP55,940) from the CB1 receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor or from brain tissue.
-
Radioligand: [3H]CP55,940
-
Unlabeled test compound
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control: 10 µM unlabeled CP55,940
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log of the test compound concentration and fit the data to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To evaluate the in vivo efficacy of a test compound in a model of inflammatory pain.
Principle: Intraplantar injection of CFA in rodents induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia, which can be measured to assess the analgesic effects of a test compound.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Rodents (rats or mice)
-
Test compound (e.g., PF-04457845) and vehicle
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Record baseline measurements for thermal withdrawal latency and mechanical withdrawal threshold for each animal.
-
Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw.
-
At a predetermined time post-CFA injection (e.g., 24 hours), administer the test compound or vehicle to the animals.
-
At various time points after drug administration, re-assess the thermal withdrawal latency and mechanical withdrawal threshold in both the ipsilateral (inflamed) and contralateral (non-inflamed) paws.
-
Data are typically expressed as the change in withdrawal threshold or latency from baseline.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compound to the vehicle control group.
Mandatory Visualizations
Caption: Signaling pathway of the endocannabinoid system.
Caption: Mechanisms of action for different cannabinoid modulators.
Caption: A typical experimental workflow for evaluating a novel cannabinoid modulator.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JZL-184, monoacylglycerol lipase (MAGL) inhibitor (CAS 1101854-58-3) | Abcam [abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CP 55,940 - Wikipedia [en.wikipedia.org]
- 11. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. rcsb.org [rcsb.org]
- 16. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay of CB1 receptor binding [art.torvergata.it]
In Vivo Validation of PF-750's Anxiolytic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anxiolytic effects of PF-750, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. Due to the limited availability of direct in vivo anxiolytic data for this compound in the public domain, this document summarizes findings from studies on other well-characterized, selective FAAH inhibitors, namely PF-3845 and URB597. These compounds serve as surrogates to project the expected anxiolytic profile of this compound. The performance of these FAAH inhibitors is compared with established anxiolytic agents, diazepam (a benzodiazepine) and buspirone (a serotonin 5-HT1A receptor agonist).
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of therapeutic compounds is commonly assessed in rodents using behavioral assays that capitalize on their natural aversion to open, brightly lit spaces. The Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) are two of the most widely used models for this purpose. Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive zones (open arms of the EPM and the light compartment of the LDB).
Elevated Plus Maze (EPM) Test
The EPM test presents a conflict between the rodent's innate fear of open, elevated spaces and its desire to explore a novel environment. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
| Compound Class | Compound | Animal Model | Dose | Key Findings in EPM |
| FAAH Inhibitor | PF-3845 | Mice | 10 mg/kg | Exerts rapid and long-lasting anti-anxiety effects.[1] |
| FAAH Inhibitor | URB597 | Rats | 0.3 mg/kg | Suppressed anxiety-like behaviors.[2] |
| FAAH Inhibitor | ST4070 | Mice | 3-30 mg/kg | Induced an increase of time spent in the exploration of the open arms.[3] |
| Benzodiazepine | Diazepam | Mice | 1.5 mg/kg | Significantly increased the percentage of open arm entries and time spent in the open arms. |
| Azapirone | Buspirone | Mice | 1-10 mg/kg | Produced changes indicative of anxiety reduction. |
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the rodent's natural aversion to brightly illuminated areas and its exploratory drive. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound Class | Compound | Animal Model | Dose | Key Findings in LDB |
| FAAH Inhibitor | PF-3845 | Mice | Not specified | LM-4131 (a different compound) reduces anxiety behaviors in the light-dark box, with PF-3845 effects shown for comparison.[4] |
| FAAH Inhibitor | URB597 | Rats | Not specified | Had robust anxiolytic effects when the aversiveness of the testing environment was increased.[5] |
| Benzodiazepine | Diazepam | Mice | 2-4 mg/kg | Dose-dependently increased the amount of time spent in the light area.[6] |
| Azapirone | Buspirone | Mice | Not specified | Data not readily available in the reviewed literature. |
Mechanism of Action: FAAH Inhibition
This compound is an irreversible inhibitor of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the synaptic levels of AEA. AEA is an endogenous ligand for cannabinoid receptors, primarily the CB1 receptor, which is densely expressed in brain regions associated with anxiety and emotional regulation, such as the amygdala, prefrontal cortex, and hippocampus. The enhanced activation of CB1 receptors by AEA is believed to mediate the anxiolytic effects of FAAH inhibitors.[7][8][9]
Experimental Protocols
Elevated Plus Maze (EPM)
The elevated plus maze is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor.[10][11] The test procedure is as follows:
-
Habituation: Animals are habituated to the testing room for at least one hour before the test.[12]
-
Administration: this compound, a comparator drug, or vehicle is administered at a predetermined time before the test.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
-
Data Collection: The session is recorded by an overhead video camera. The primary measures collected are the time spent in the open and closed arms and the number of entries into each arm.
-
Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect. Total arm entries are used as a measure of general locomotor activity.
Light-Dark Box (LDB) Test
The light-dark box is a rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.[13][14][15] The protocol is as follows:
-
Habituation: Animals are habituated to the testing room prior to the experiment.
-
Administration: The test compound or vehicle is administered before the test.
-
Procedure: Each animal is placed in the center of the light compartment and allowed to move freely between the two compartments for a 10-minute session.
-
Data Collection: The session is recorded, and the time spent in each compartment, the number of transitions between compartments, and locomotor activity are measured.
-
Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions.
References
- 1. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 8. Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of PF-3758309 Effects in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical animal studies is a cornerstone of translational research. Inconsistent findings across different animal models can hinder the clinical development of promising therapeutic agents. This guide provides a comparative analysis of the in vivo effects of PF-3758309, a potent inhibitor of p21-activated kinase 4 (PAK4), across various tumor xenograft models. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways and workflows, this document aims to offer a clear perspective on the consistency and variability of PF-3758309's anti-tumor activity.
Quantitative Efficacy of PF-3758309 in Murine Xenograft Models
The anti-tumor efficacy of PF-3758309 has been evaluated in several human tumor xenograft models established in mice. The following table summarizes the tumor growth inhibition (TGI) observed in these studies, providing a quantitative comparison of the compound's performance in different cancer types.
| Xenograft Model | Cancer Type | Dosing Regimen | Duration of Treatment | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | Colorectal Carcinoma | 7.5 mg/kg, p.o., BID | 9-18 days | 64% | [1] |
| HCT116 | Colorectal Carcinoma | 15 mg/kg, p.o., BID | 9-18 days | 79% | [1] |
| HCT116 | Colorectal Carcinoma | 20 mg/kg, p.o., BID | 9-18 days | 97% | [1] |
| A549 | Lung Carcinoma | 15-20 mg/kg, p.o. | Not Specified | >70% | [2] |
| MDA-MB-231 | Breast Cancer | 15-20 mg/kg, p.o. | Not Specified | >70% | [2] |
| M24met | Melanoma | 15-20 mg/kg, p.o. | Not Specified | >70% | [2] |
| Colo205 | Colorectal Carcinoma | 15-20 mg/kg, p.o. | Not Specified | >70% | [2] |
| Patient-Derived Pancreatic Cancer | Pancreatic Cancer | Not Specified | Not Specified | Synergistic effect with gemcitabine | [3] |
| Adult T-Cell Leukemia (ATL) | Leukemia | 12 mg/kg/day | Not Specified | 87% | [1] |
| Renal Carcinoma (mi-PDX) | Renal Cancer | 2.5 mg/kg, i.p., every 2 days | 7 days | Significant tumor cell growth inhibition | [4] |
Note: TGI percentages and experimental conditions are as reported in the cited literature. Direct comparison of absolute efficacy should be made with caution due to variations in experimental protocols.
Experimental Protocols
Detailed and consistent experimental design is crucial for the reproducibility of in vivo studies. Below are representative protocols for evaluating the efficacy of PF-3758309 in HCT116 and A549 xenograft models.
HCT116 Colorectal Carcinoma Xenograft Model
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[5] Cells are passaged every 2-3 days upon reaching 80-90% confluency.[5]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-scid gamma) are used to establish the xenografts.[6]
-
Tumor Implantation: HCT116 cells in their logarithmic growth phase are harvested and resuspended in a sterile, serum-free medium or PBS at a concentration of approximately 5 x 10⁷ cells/mL.[5] A volume of 100-200 µL of the cell suspension is subcutaneously injected into the flank of each mouse.[6]
-
Tumor Growth Monitoring and Treatment Initiation: Tumor growth is monitored by caliper measurements.[6] When tumors reach an average volume of 50-150 mm³, animals are randomized into treatment and control groups.[6]
-
Drug Administration: PF-3758309 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water) and administered orally (p.o.) twice daily (BID) at the desired doses (e.g., 7.5, 15, or 20 mg/kg).[1][5] The vehicle alone is administered to the control group.
-
Efficacy Evaluation: Tumor volumes and body weights are measured regularly throughout the study.[6] At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[6][7]
A549 Lung Carcinoma Xenograft Model
-
Cell Culture: A549 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[8]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are utilized.[9]
-
Tumor Implantation: Approximately 1 x 10⁶ A549 cells are suspended in a sterile solution (e.g., PBS with Matrigel) and injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring and Treatment Initiation: Tumor growth is monitored until tumors reach an average volume of 120-150 mm³.[9] Animals are then randomized into cohorts for treatment.[9]
-
Drug Administration: PF-3758309 is administered orally at doses typically ranging from 15-20 mg/kg.[2]
Mandatory Visualizations
Signaling Pathway of PF-3758309
PF-3758309 primarily targets p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a key downstream effector of Rho GTPases like Cdc42.[10] PAK4 is implicated in various oncogenic processes, including cell proliferation, survival, and migration.[10][11]
Caption: PF-3758309 inhibits PAK4, blocking downstream oncogenic signaling.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a generalized workflow for conducting xenograft studies to assess the anti-tumor efficacy of a compound like PF-3758309.
Caption: A typical workflow for a xenograft efficacy study.
Discussion on Reproducibility
The data presented demonstrate that PF-3758309 exhibits robust anti-tumor activity across a range of human cancer xenograft models in mice. The high degree of tumor growth inhibition in colorectal, lung, breast, and melanoma models suggests a reproducible effect against PAK4-dependent tumors.
However, it is important to acknowledge sources of variability that can impact the reproducibility of such studies. While the core anti-tumor effect appears consistent, the magnitude of this effect can be influenced by several factors:
-
Animal Model Specifics: The genetic background of the mouse strain, though immunocompromised, can influence the tumor microenvironment and drug metabolism. Different xenograft models, derived from different cell lines, will have inherent variations in their growth kinetics and dependence on the PAK4 pathway.
-
Pharmacokinetics: While not extensively detailed in a comparative manner in the available literature, the pharmacokinetics of PF-3758309, including its oral bioavailability, can differ between species. For instance, one study noted that the oral bioavailability of PF-3758309 was approximately 20% in rats, while it was only about 1% in humans.[1] Such inter-species differences in drug metabolism and exposure can significantly impact efficacy and are a critical consideration in translational research.[12]
-
Experimental Protocol Variations: Minor differences in cell implantation techniques, tumor size at the start of treatment, drug formulation, and the frequency of measurements can all contribute to variability in study outcomes.
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison of FAAH Inhibitors: PF-750 and PF-04457845
A comprehensive guide for researchers and drug development professionals on the biochemical and pharmacological properties of two prominent fatty acid amide hydrolase (FAAH) inhibitors.
This guide provides a detailed, data-driven comparison of two well-characterized irreversible inhibitors of fatty acid amide hydrolase (FAAH), PF-750 and PF-04457845. Both compounds have been instrumental in the exploration of the endocannabinoid system as a therapeutic target. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant pathways and workflows to aid in the objective assessment of these research tools.
Biochemical Performance and Potency
Both this compound and PF-04457845 are time-dependent, covalent inhibitors that act by carbamylating the catalytic serine nucleophile (Ser241) in the active site of FAAH, leading to its irreversible inactivation.[1][2] This mechanism effectively halts the degradation of the endocannabinoid anandamide and other fatty acid amides, potentiating their signaling.
While both are potent inhibitors, PF-04457845 demonstrates significantly higher potency against human FAAH.[1] The inhibitory constant (kinact/Ki) for PF-04457845 is 40,300 M-1s-1, and it exhibits an IC50 of 7.2 nM.[1][2] In a direct comparison, PF-04457845 was found to be approximately 50-fold more potent than this compound.[1] this compound's IC50 for human FAAH is reported as 16.2 nM after a 60-minute pre-incubation. Its inhibitory activity is time-dependent, with IC50 values of 0.6 µM and 0.016 µM after 5 and 60 minutes of preincubation with recombinant human FAAH, respectively.[3]
| Parameter | This compound | PF-04457845 | Reference |
| Target | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) | [1][3] |
| Mechanism of Action | Irreversible, covalent inhibitor (carbamylation of Ser241) | Irreversible, covalent inhibitor (carbamylation of Ser241) | [1][2] |
| hFAAH IC50 | 16.2 nM (60 min pre-incubation) | 7.2 nM | [1] |
| hFAAH kinact/Ki | ~800 M-1s-1 | 40,300 M-1s-1 | [1][4] |
Selectivity Profile
A critical attribute for any pharmacological inhibitor is its selectivity. Both this compound and PF-04457845 have been profiled for their selectivity against other serine hydrolases.
PF-04457845 has been described as having an "exquisite" selectivity for FAAH.[1][2] Activity-based protein profiling (ABPP) in various human and mouse tissue proteomes showed no off-target activity at concentrations up to 100 µM.[1] This high degree of selectivity minimizes the potential for confounding effects from the inhibition of other enzymes.
This compound is also characterized as a highly selective FAAH inhibitor.[3] Activity-based profiling of human and murine tissue proteomes revealed no discernible off-target activity at concentrations up to 500 µM.[3]
While both compounds are highly selective, the available data for PF-04457845 from comparative studies with less selective compounds like URB597 robustly demonstrates its superior selectivity profile.[1][2]
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors are crucial for their application in in vivo studies.
PF-04457845 has demonstrated excellent pharmacokinetic properties, including high oral bioavailability in preclinical species (88% in rats and 58% in dogs) and good brain permeability.[1] In humans, PF-04457845 is rapidly absorbed, with a median tmax of 0.5-1.2 hours.[5] It exhibits dose-proportional pharmacokinetics at higher doses, and steady-state is achieved by day 7 with once-daily dosing.[5]
Detailed pharmacokinetic data for This compound is less extensively published in the reviewed literature. However, it is described as being orally active.
| Parameter | PF-04457845 | Reference |
| Oral Bioavailability (Rat) | 88% | [1] |
| Oral Bioavailability (Dog) | 58% | [1] |
| Human tmax (single dose) | 0.5 - 1.2 hours | [5] |
| Human Steady State | Achieved by day 7 (once daily dosing) | [5] |
In Vivo Efficacy
PF-04457845 has shown potent antinociceptive effects in rodent models of both inflammatory and non-inflammatory pain.[1][6] A minimum effective dose of 0.1 mg/kg (p.o.) was observed in a rat model of inflammatory pain, with efficacy comparable to 10 mg/kg of naproxen.[2] The long duration of action of PF-04457845 is a key feature, with a single 1 mg/kg oral dose showing efficacy for 24 hours, which correlates with near-complete FAAH inhibition and sustained elevation of anandamide in the brain.[1]
Comparative in vivo efficacy data for This compound in the same models was not found in the reviewed literature.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors are studied, the following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: FAAH Signaling Pathway and Inhibition by this compound or PF-04457845.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Information
For the purpose of providing the most relevant safety and disposal information, this document will focus on the chemical compound PF-750, identified with CAS number 959151-50-9 . This substance is an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) and is intended for research and development purposes only.[1][2] It is crucial to distinguish this chemical from other products that may share the "this compound" designation, such as industrial steel, electronic components, or biological reagents.
Proper handling of this compound is critical to ensure the safety of laboratory personnel. This section outlines the necessary precautions and immediate response measures in case of accidental exposure.
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use the following personal protective equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.
Handling and Storage:
-
This compound should be handled in a well-ventilated place.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
Emergency First Aid Procedures
In the event of exposure to this compound, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] Harmful if swallowed.[1] |
This compound Disposal Procedures
The disposal of this compound must be conducted in compliance with all applicable local, state, and federal regulations. As a harmful chemical, it requires disposal as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solid waste.
-
Segregate this compound waste from other laboratory waste streams, especially from incompatible materials.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," the CAS number "959151-50-9," and the associated hazards (e.g., "Harmful").
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times except when adding waste.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
-
For small spills, collect the material using an inert absorbent material.
-
For larger spills, dike the area to prevent spreading.
-
Place the collected material into a suitable container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
This compound Chemical and Physical Properties
| Property | Value |
| CAS Number | 959151-50-9 |
| Molecular Formula | C₂₂H₂₃N₃O |
| Molecular Weight | 345.44 g/mol |
| Purity | >98% |
| Alternate Name | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide |
| Primary Hazard | Harmful if swallowed (H302) |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling PF-750
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring personal safety and maintaining a secure research environment. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE) and safety protocols for the chemical PF-750.
Hazard Identification and Personal Protective Equipment
The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and mitigate risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use. | EN 374[1] |
| Skin and Body Protection | Protective clothing that is fire/flame resistant and impervious. A lab coat should be worn. | - |
| Respiratory Protection | Not specified for routine handling in a well-ventilated area. Use in case of dust or aerosol formation. | - |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store separately from foodstuff containers and incompatible materials.[1]
Emergency Protocols: First Aid and Spill Response
In the event of exposure or a spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| In Case of Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
Spill Response: In case of a spill, evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Use personal protective equipment and collect the spillage for disposal.[1] Do not let the chemical enter drains.[1]
Disposal Plan
Dispose of contents and containers in accordance with applicable local, state, and federal regulations.[1] The product characteristics at the time of disposal may affect disposal options.[1]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, highlighting the mandatory safety checkpoints at each stage.
Caption: This diagram outlines the procedural flow for experiments involving this compound, emphasizing safety checks.
Logical Relationship of Safety Protocols
The effective use of personal protective equipment is a foundational component of a multi-layered safety approach. This diagram illustrates the relationship between engineering controls, administrative controls, and PPE.
Caption: This diagram shows the hierarchical relationship of safety controls for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
